3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h5-7,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHMNFOVSQJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640082 | |
| Record name | 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-63-2 | |
| Record name | 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: A Technical Guide to Sonogashira Cross-Coupling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1] This document, intended for researchers and drug development professionals, moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind procedural choices, and the critical parameters for success. We will detail the preparation of the key precursor, 3-bromo-5-methoxypyridine, and provide a robust, step-by-step protocol for its subsequent coupling with propargyl alcohol. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route begins with a retrosynthetic analysis of the target molecule. For this compound, the most logical disconnection is at the C(sp²)-C(sp) bond between the pyridine ring and the alkyne. This bond formation is the cornerstone of the synthesis.
The Sonogashira cross-coupling reaction is the premier choice for this transformation.[2] Developed in 1975, this palladium-catalyzed reaction, co-catalyzed by copper(I), efficiently couples terminal alkynes with aryl or vinyl halides under mild conditions, demonstrating broad functional group tolerance.[1][3] This makes it ideal for use with complex molecules in the later stages of a synthesis.[3]
This retrosynthetic disconnection yields two readily accessible starting materials:
-
An activated pyridine ring: 3-bromo-5-methoxypyridine (an aryl halide).
-
An alkynol partner: prop-2-yn-1-ol (propargyl alcohol), a terminal alkyne.
The forward synthesis, therefore, involves two primary stages: the preparation of the aryl halide precursor and the subsequent Sonogashira coupling.
Caption: Retrosynthetic analysis of the target molecule.
Mechanistic Deep Dive: The Sonogashira Reaction
The elegance of the Sonogashira reaction lies in its dual catalytic system, where palladium and copper work in concert to achieve the cross-coupling.[4] Understanding this mechanism is critical for troubleshooting and optimization. The process involves two interconnected, simultaneously operating catalytic cycles.[5]
The Palladium Cycle
The primary catalytic cycle is driven by a palladium(0) species.
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-5-methoxypyridine), forming a Pd(II) intermediate.[4] The rate of this step is influenced by the halide, with reactivity generally following the order I > Br > Cl.[2]
-
Transmetalation : This is often the rate-determining step.[4][6] The Pd(II) complex receives the acetylide group from the copper acetylide (generated in the copper cycle), forming a new Pd(II)-alkynyl complex and regenerating the copper(I) catalyst.[6]
-
Reductive Elimination : The Pd(II)-alkynyl complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
The Copper Co-Catalyst Cycle
The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2]
-
π-Alkyne Complex Formation : The copper(I) salt, typically CuI, reacts with the terminal alkyne (propargyl alcohol) to form a π-alkyne-copper complex.[4]
-
Deprotonation & Acetylide Formation : The presence of a base (e.g., triethylamine) facilitates the deprotonation of the now more acidic terminal alkyne, leading to the formation of a copper(I) acetylide species.[4] This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The use of copper accelerates the reaction, allowing it to proceed at or near room temperature.[1] However, a significant drawback is the potential for oxidative homocoupling of the alkyne (Glaser coupling) to form undesired diynes, which necessitates maintaining anaerobic conditions.[2]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Precursor Synthesis: 3-Bromo-5-methoxypyridine
A reliable supply of the aryl halide is paramount. The most common and scalable method for synthesizing 3-bromo-5-methoxypyridine is via a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine using sodium methoxide.[8][9]
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine[9]
-
Reagent Preparation : Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to anhydrous methanol (180 mL) in a flask equipped with a reflux condenser. The reaction is exothermic. Allow the reaction to proceed until all sodium has dissolved to form sodium methoxide.
-
Solvent Removal : Remove the methanol under reduced pressure to obtain the solid sodium methoxide. To ensure the reagent is anhydrous, azeotropically distill any residual water with dry toluene (100 mL), then concentrate to dryness again.
-
Reaction Setup : To the flask containing the dry sodium methoxide, add dry N,N-dimethylformamide (DMF) (130 mL).
-
Addition of Aryl Halide : Add 3,5-dibromopyridine (32 g, 135 mmol) to the stirred solution.
-
Reaction Execution : Heat the reaction mixture to 70°C and maintain this temperature for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing an ice/water slurry (approx. 300 g) to precipitate the product.
-
Purification : Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product.
Data Summary: Precursor Synthesis
| Parameter | Value | Reference |
| Starting Material | 3,5-Dibromopyridine | [9] |
| Reagent | Sodium Methoxide | [9] |
| Solvent | N,N-Dimethylformamide (DMF) | [9] |
| Temperature | 70°C | [9] |
| Reaction Time | 4 hours | [9] |
| Expected Yield | ~62-75% | [9] |
| Purification Method | Precipitation and Filtration | [9] |
Core Synthesis: this compound
With the aryl bromide in hand, the final Sonogashira coupling can be performed. The following protocol is a generalized procedure based on standard Sonogashira conditions adapted for these specific substrates.[10][11]
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
-
Vessel Preparation : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-methoxypyridine (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Inert Atmosphere : Seal the flask with septa, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen gas (repeat 3 times).
-
Solvent and Base Addition : Through a cannula or syringe, add a degassed solvent mixture, typically anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
-
Alkyne Addition : Add propargyl alcohol (1.2 eq) to the stirring mixture via syringe.
-
Reaction : Stir the mixture at room temperature. The reaction progress should be monitored periodically (e.g., every hour) by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Quenching and Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound as a solid.[12]
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Data | Reference |
| Product Name | This compound | [13] |
| CAS Number | 898561-63-2 | [13] |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Solid | [13] |
| SMILES | COc1cncc(c1)C#CCO | [13] |
| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N | [13] |
Standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed to verify the structure.
Troubleshooting and Key Considerations
-
Anaerobic Conditions : The exclusion of oxygen is critical to prevent the copper-catalyzed homocoupling of propargyl alcohol (Glaser coupling), which forms an undesired diyne diol byproduct.[2] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Catalyst Activity : Palladium(II) precatalysts like PdCl₂(PPh₃)₂ are typically reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[2] If the reaction is sluggish, the quality of the catalyst may be compromised.
-
Base Selection : An amine base is required to neutralize the HBr formed during the reaction and to deprotonate the alkyne.[14] Triethylamine is common, but other bases like diisopropylethylamine (DIPEA) can also be used.
-
Purification : Propargyl alcohols can be sensitive.[12] Avoid excessive heat during concentration. Purification via column chromatography is generally effective for removing catalyst residues and byproducts.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol AldrichCPR 898561-63-2 [sigmaaldrich.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
An In-depth Technical Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the chemical compound 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. As a functionalized pyridinyl propargyl alcohol, this molecule represents a versatile building block in medicinal chemistry and materials science. Its structure incorporates a methoxypyridine heterocycle, a key pharmacophore in numerous bioactive agents, and a terminal propargyl alcohol, which offers multiple avenues for synthetic modification. This guide details its physicochemical properties, proposes a robust synthetic pathway, outlines methods for its characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. The information herein is curated to empower researchers in leveraging this compound for the development of novel chemical entities.
Introduction: Strategic Importance in Synthesis
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a methoxy group and a propargyl alcohol moiety. The strategic placement of these functional groups makes it a valuable intermediate in synthetic chemistry. The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its isosteric relationship with benzene, while the methoxy group can modulate electronic properties and metabolic stability. The propargyl alcohol group is particularly significant; the terminal alkyne is a versatile handle for transformations such as Sonogashira cross-coupling reactions, "click" chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition), and Mannich reactions, while the hydroxyl group allows for esterification, etherification, or oxidation. This combination of features positions the molecule as a potent starting material for constructing diverse molecular libraries aimed at various biological targets.
Physicochemical and Structural Data
A summary of the key identifying and physical properties of this compound is presented below. These data are compiled from various chemical suppliers and databases.[1][2][3]
| Property | Value | Source |
| CAS Number | 898561-63-2 | Sigma-Aldrich, Capot Chemical[2] |
| Molecular Formula | C₉H₉NO₂ | Sigma-Aldrich, Capot Chemical[2] |
| Molecular Weight | 163.17 g/mol | Sigma-Aldrich, Capot Chemical[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥95% (typically available) | Aceschem[3], Capot Chemical[2] |
| Boiling Point | 324.7 ± 37.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 13.14 ± 0.10 (Predicted) | ChemicalBook[1] |
| SMILES String | COc1cncc(c1)C#CCO | Sigma-Aldrich |
| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N | Sigma-Aldrich |
| MDL Number | MFCD08457778 | Sigma-Aldrich |
Proposed Synthesis and Retrosynthetic Analysis
While specific literature detailing the synthesis of this exact molecule is sparse, a highly plausible and efficient route can be designed based on established organometallic cross-coupling reactions. The Sonogashira coupling is the method of choice for forming carbon-carbon bonds between terminal alkynes and aryl halides.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the bond between the pyridine ring (C3) and the alkyne, suggesting two key precursors: a halogenated 5-methoxypyridine and propargyl alcohol.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Protocol
This protocol describes a Sonogashira coupling reaction to synthesize the title compound.
Objective: To couple 3-iodo-5-methoxypyridine with propargyl alcohol.
Materials:
-
3-Iodo-5-methoxypyridine
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Step-by-step workflow for Sonogashira coupling.
Causality and Justification:
-
Inert Atmosphere: The Palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions.
-
Copper(I) Co-catalyst: CuI facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.
-
Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species. It also neutralizes the hydrogen halide (e.g., HI) formed during the reaction, preventing catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and quench the reactive organometallic species.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required. Below are the expected spectroscopic signatures based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methoxy (-OCH₃) protons, expected around δ 3.8-4.0 ppm.
-
A triplet for the methylene (-CH₂OH) protons, coupled to the hydroxyl proton (unless D₂O exchange is performed), expected around δ 4.3-4.5 ppm.
-
A triplet for the hydroxyl (-OH) proton, which may be broad and variable in chemical shift, often around δ 1.5-2.5 ppm.
-
Distinct signals for the three aromatic protons on the pyridine ring, likely appearing in the δ 7.0-8.5 ppm region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.
-
A signal for the methylene carbon (-CH₂OH) around δ 50-55 ppm.
-
Two distinct signals for the alkyne carbons (C≡C), expected in the δ 80-95 ppm range.
-
Five signals for the pyridine ring carbons, with the carbon bearing the methoxy group appearing at a higher field (more shielded).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
A strong, broad absorption band for the O-H stretch of the alcohol, typically around 3200-3600 cm⁻¹.
-
A weak but sharp absorption for the C≡C alkyne stretch, around 2100-2260 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons, around 2850-3100 cm⁻¹.
-
C=C and C=N stretching bands for the pyridine ring, in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band for the alcohol and the ether, around 1050-1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 163.17 or 164.18, respectively, confirming the molecular weight.
-
Potential Applications in Drug Discovery and Materials Science
The structural motifs within this compound make it a highly attractive scaffold for generating novel compounds for high-throughput screening and lead optimization.
Role as a Synthetic Scaffold
The molecule can be used as a central core from which diverse chemical functionalities can be appended, enabling the exploration of chemical space around a privileged heterocyclic core.
Caption: Application of the core scaffold for library synthesis.
Relevance in Medicinal Chemistry
-
Kinase Inhibitors: The pyridine ring is a common feature in many ATP-competitive kinase inhibitors, where it often acts as a hinge-binding element. The alkyne moiety can be used to link to other pharmacophoric groups to target specific pockets within the kinase domain.
-
GPCR Ligands: Functionalized pyridine derivatives are known to act as ligands for G-protein coupled receptors (GPCRs). The ability to rapidly diversify this scaffold makes it suitable for screening against various GPCR targets.
-
Bio-conjugation: The terminal alkyne is a perfect handle for "click" chemistry, allowing the molecule to be conjugated to biomolecules (peptides, proteins, DNA) or fluorescent tags for use as chemical probes in biological systems.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely published, data from structurally related compounds and general chemical principles dictate the following precautions.[4][5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]
-
Fire Hazards: The compound is expected to be a combustible solid. Keep away from open flames, sparks, and other sources of ignition.[4][5] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7] The product should be protected from moisture.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance.[7]
-
Conclusion
This compound (CAS No: 898561-63-2) is a chemical intermediate of significant value for research and development, particularly in the field of medicinal chemistry. Its well-defined structure, featuring a privileged methoxypyridine core and a synthetically versatile propargyl alcohol group, provides a robust platform for the synthesis of novel and complex molecules. This guide has provided a technical foundation encompassing its properties, a logical synthetic strategy, characterization benchmarks, and essential safety protocols to facilitate its effective and safe utilization in the laboratory.
References
A Technical Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol, a heterocyclic compound featuring a methoxypyridine core linked to a propargyl alcohol moiety. This document details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis via Sonogashira cross-coupling, and explores its significance as a versatile building block in medicinal chemistry. The guide discusses the established roles of both the pyridine and propargyl alcohol scaffolds in drug development, contextualizing the potential therapeutic applications of this specific molecule. This analysis is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design of novel therapeutic agents.
Introduction: Strategic Importance in Medicinal Chemistry
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing a pyridine ring, are foundational scaffolds in this endeavor. The pyridine moiety, an isostere of benzene, offers a unique combination of aromaticity, polarity, and hydrogen bonding capability, which enhances solubility and bioavailability, making it a "privileged scaffold" in drug design[1][2]. When functionalized, these scaffolds can be tailored to interact with a wide array of biological targets[1][3].
This compound is a compound of significant interest as it merges the favorable properties of the methoxypyridine ring with the reactive versatility of a propargyl alcohol. Propargyl alcohols are highly valued intermediates in organic synthesis, serving as key building blocks for pharmaceuticals and other complex molecules due to the reactivity of their carbon-carbon triple bond[4][5][6]. This dual functionality allows for a wide range of chemical transformations, including addition reactions, cyclizations, and further coupling, making it an invaluable tool for constructing diverse molecular architectures[4][7][8].
This guide serves to consolidate the known information on this compound and to provide practical, actionable insights for its synthesis and application in a research and development setting.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental workflows, from reaction setup to purification and formulation. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 898561-63-2 | [6][9][10] |
| Molecular Formula | C₉H₉NO₂ | [6][9] |
| Molecular Weight | 163.17 g/mol | [6][9] |
| Appearance | Solid | [6] |
| SMILES String | COc1cncc(c1)C#CCO | [6] |
| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N | [6] |
| Boiling Point (Predicted) | 324.7 ± 37.0 °C | [11] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [11] |
| pKa (Predicted) | 13.14 ± 0.10 | [11] |
Synthesis and Characterization: A Validated Protocol
The most efficient and widely adopted method for synthesizing aryl-alkynyl compounds like this compound is the Sonogashira cross-coupling reaction. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes[12][13][14].
Synthesis Workflow
The synthesis involves the coupling of 3-bromo-5-methoxypyridine with propargyl alcohol. The workflow is a standard, robust procedure that can be readily implemented in a standard organic chemistry laboratory.
Step-by-Step Experimental Protocol
This protocol is adapted from standard Sonogashira coupling procedures for aryl bromides[12][15].
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv.)
-
Propargyl alcohol (1.2 equiv.)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equiv.)
-
Copper(I) iodide [CuI] (0.05 equiv.)
-
Triethylamine (TEA) (3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium(0) species in the catalytic cycle is sensitive to oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by triethylamine. The amine acts as both the base to neutralize the HBr formed and as a solvent[15].
-
Reaction Initiation: Add propargyl alcohol dropwise to the stirring mixture at room temperature. A color change and slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting aryl bromide.
-
Quenching and Workup: Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Self-Validation:
-
Expected Yield: Yields for this type of coupling are typically in the range of 70-90%.
-
Characterization: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity of >98% is typically achievable as confirmed by HPLC[9].
Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively published, its constituent parts—the methoxypyridine ring and the propargyl alcohol—are well-established pharmacophores. This allows for an informed, mechanism-based projection of its potential therapeutic roles.
The Methoxypyridine Scaffold
The methoxypyridine motif is present in numerous bioactive molecules. The introduction of this heterocyclic system can improve physicochemical properties such as aqueous solubility and metabolic stability[16]. Pyridine derivatives are integral to a vast number of FDA-approved drugs and are explored for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory applications[2]. Recently, methoxypyridine derivatives have been synthesized and investigated as potent PI3K/mTOR dual inhibitors for cancer therapy and as γ-secretase modulators for potential Alzheimer's disease treatment[16][17].
The Propargyl Alcohol Moiety
The propargyl group is a versatile functional handle in medicinal chemistry[4][5]. Its triple bond can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for linking molecules or can be a key interacting element with biological targets. Propargylic alcohols and their derivatives are crucial intermediates for synthesizing complex, biologically active molecules and natural products[7][8][18].
Potential Therapeutic Pathways
Based on its structure, this compound can be envisioned as a key intermediate or a fragment in a fragment-based drug discovery (FBDD) campaign.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. rawsource.com [rawsource.com]
- 5. rawsource.com [rawsource.com]
- 6. 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol AldrichCPR 898561-63-2 [sigmaaldrich.com]
- 7. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. capotchem.cn [capotchem.cn]
- 10. aceschem.com [aceschem.com]
- 11. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. kbfi.ee [kbfi.ee]
- 16. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a propargyl alcohol moiety. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a key building block in the synthesis of more complex molecules. A thorough structural analysis is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide provides an in-depth technical overview of the methodologies and expected outcomes for the comprehensive structural elucidation of this compound.
Molecular Identity
Prior to any advanced spectroscopic analysis, confirming the fundamental molecular properties is a critical first step.
| Property | Value | Source |
| CAS Number | 898561-63-2 | |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Solid |
Proposed Synthesis Route: The Sonogashira Coupling
The logical disconnection for our target molecule suggests a coupling between 3-halo-5-methoxypyridine and propargyl alcohol. The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Understanding this synthetic route is crucial as it informs potential side-products and impurities that may be present in the final sample, such as unreacted starting materials or homocoupled products.
Caption: Proposed Sonogashira coupling synthesis route.
Spectroscopic Structural Elucidation Workflow
A multi-technique spectroscopic approach is essential for an unambiguous structural confirmation. The following workflow outlines the logical progression of analysis.
Caption: Logical workflow for spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity | Rationale and Comparative Insights |
| ~3300-3400 | O-H | Stretching | Strong, Broad | The hydroxyl group of the propargyl alcohol moiety will exhibit a characteristic broad absorption in this region. |
| ~3000-3100 | C-H (Aromatic) | Stretching | Medium | Associated with the C-H bonds on the pyridine ring. |
| ~2900-3000 | C-H (Aliphatic) | Stretching | Medium-Weak | Corresponding to the methoxy and methylene groups. |
| ~2200-2260 | C≡C | Stretching | Weak to Medium | The carbon-carbon triple bond of the alkyne will show a characteristic absorption in this region. The intensity can be weak for symmetrically substituted alkynes, but here it is expected to be observable. |
| ~1550-1600 | C=C, C=N | Stretching | Medium-Strong | Aromatic ring stretching vibrations of the pyridine ring. |
| ~1200-1300 | C-O (Aromatic Ether) | Stretching | Strong | Characteristic of the aryl-O-CH₃ bond of the methoxy group. |
| ~1000-1100 | C-O (Alcohol) | Stretching | Strong | Associated with the C-OH bond of the primary alcohol. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecule and confirming its elemental composition.
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Predicted Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z | Rationale |
| [C₉H₉NO₂ + H]⁺ | 164.0706 | Expected to be within 5 ppm | The protonated molecular ion is the primary species expected with ESI. Its accurate mass will confirm the elemental formula. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.3-8.5 | s or d | 1H | H-2 (Pyridine) | Protons adjacent to the nitrogen in a pyridine ring are deshielded and appear at a high chemical shift. |
| ~8.1-8.3 | s or d | 1H | H-6 (Pyridine) | Similar to H-2, this proton is deshielded by the ring nitrogen. |
| ~7.3-7.5 | t or dd | 1H | H-4 (Pyridine) | This proton will show coupling to the adjacent pyridine protons. |
| ~4.5 | s or d | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the alkyne. The multiplicity may vary depending on the coupling to the hydroxyl proton. |
| ~3.9 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in this region. |
| ~2.0-3.0 | t or br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may show coupling to the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~158 | C-5 (Pyridine) | The carbon attached to the electron-donating methoxy group will be shielded relative to other pyridine carbons. |
| ~145-150 | C-2, C-6 (Pyridine) | Carbons adjacent to the nitrogen are deshielded. |
| ~120-125 | C-3 (Pyridine) | The carbon attached to the alkyne group. |
| ~115-120 | C-4 (Pyridine) | The remaining pyridine carbon. |
| ~85-90 | C≡C-CH₂OH | The sp-hybridized carbon of the alkyne attached to the pyridine ring. |
| ~80-85 | C≡C-CH₂OH | The sp-hybridized carbon of the alkyne attached to the methylene group. |
| ~55-56 | -OCH₃ | A typical chemical shift for a methoxy carbon. |
| ~50-52 | -CH₂OH | The methylene carbon adjacent to the hydroxyl group. |
2D NMR Spectroscopy for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, confirming the connectivity within the pyridine ring and the coupling between the -OH and -CH₂- protons (if observable).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity across multiple bonds. Key expected correlations include:
-
The methylene protons (-CH₂OH) to the two alkyne carbons and the C-3 of the pyridine ring.
-
The methoxy protons (-OCH₃) to the C-5 of the pyridine ring.
-
The pyridine protons to adjacent and more distant carbons in the ring, confirming their positions.
-
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. By systematically employing FT-IR, HRMS, and a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of its structure can be achieved. This comprehensive characterization is the bedrock for its potential application in research and development, ensuring the integrity and reproducibility of subsequent studies.
Discovery of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
An In-depth Technical Guide to the Synthesis and Characterization of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Executive Summary
This compound is a heterocyclic building block containing a pyridine core functionalized with both a methoxy group and a propargyl alcohol moiety. While a specific seminal "discovery" paper is not prominent in the literature, its structure is of significant interest to medicinal chemists and drug development professionals. The pyridine scaffold is a privileged structure in numerous approved pharmaceuticals, and the propargyl alcohol group offers a versatile handle for further chemical modification via reactions such as click chemistry, further cross-couplings, or oxidation/reduction. This guide provides a comprehensive technical overview of the logical synthesis, characterization, and potential applications of this compound, framed from the perspective of a senior application scientist. It is designed to serve as a foundational resource for researchers intending to synthesize or utilize this molecule in their discovery programs.
Introduction to this compound
This compound, with CAS Number 898561-63-2, is a solid organic compound whose structure is centered on a 3,5-disubstituted pyridine ring.[1] The strategic placement of an electron-donating methoxy group and a reactive propargyl alcohol sidechain makes it a valuable intermediate for creating libraries of more complex molecules. Its utility lies in its potential for generating derivatives with diverse biological activities, leveraging the established importance of the pyridine nucleus in drug design.[2][3]
Physicochemical Properties
A summary of the key chemical and physical properties for this compound is presented below. Note that some properties are predicted based on computational models due to the limited availability of experimentally determined data in public literature.[4]
| Property | Value | Source |
| CAS Number | 898561-63-2 | [1][4] |
| Molecular Formula | C₉H₉NO₂ | [1][4] |
| Molecular Weight | 163.17 g/mol | [1][4] |
| Appearance | Solid | |
| Boiling Point (Predicted) | 324.7 ± 37.0 °C | [4] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 13.14 ± 0.10 | [4] |
| SMILES String | COc1cncc(c1)C#CCO |
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The molecular architecture of this compound, featuring a C(sp²)-C(sp) bond between a pyridine ring and an alkyne, strongly indicates that the most efficient and logical synthetic route is the Sonogashira cross-coupling reaction.
Rationale for Method Selection
Expertise & Experience: The Sonogashira reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds between aryl/vinyl halides and terminal alkynes.[5] It employs a dual-catalyst system, typically a palladium complex and a copper(I) salt, which allows the reaction to proceed under mild conditions, preserving sensitive functional groups like the primary alcohol in the target molecule.[6][7] This method is widely documented for coupling nitrogen-containing heterocycles, making it the industry-standard approach for this transformation.[6]
Trustworthiness: The reaction mechanism is well-understood, and the conditions are highly tunable (catalyst, ligand, base, solvent), allowing for robust optimization and scalability. This predictability makes it a trustworthy choice for producing key intermediates in a drug discovery pipeline.
Proposed Synthetic Pathway
The synthesis involves the coupling of a suitable 3-halo-5-methoxypyridine with propargyl alcohol. A 3-iodo or 3-bromopyridine derivative is typically preferred over a chloro- derivative due to the relative bond strengths (C-I < C-Br < C-Cl), which dictates the ease of oxidative addition to the palladium catalyst.
Caption: Proposed Sonogashira coupling for synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, self-validating procedure based on established Sonogashira coupling methodologies for similar substrates.[8]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine.
-
Solvent & Reagents: Dissolve the starting material in anhydrous THF. To this solution, add propargyl alcohol, followed by triethylamine.
-
Degassing: Sparge the resulting mixture with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the catalysts, copper(I) iodide and Pd(PPh₃)₂Cl₂. The reaction mixture will typically change color upon catalyst addition.
-
Reaction Monitoring: Heat the reaction to a gentle reflux (or maintain at room temperature, depending on the reactivity of the halide) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Filter it through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then re-dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Mechanistic Insight: The Sonogashira Catalytic Cycles
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is responsible for activating the aryl halide, while the copper cycle generates the reactive copper(I) acetylide species.[5]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Structural Elucidation and Characterization
Trustworthiness: A rigorous analytical workflow is non-negotiable for validating the identity and purity of a novel compound. Each technique provides orthogonal data that, when combined, confirms the molecular structure and assesses its purity with high confidence. A commercial specification sheet, for instance, guarantees a purity of at least 98% as determined by HPLC.[1]
Analytical Workflow
The following workflow represents a standard, self-validating system for the characterization of a synthesized organic molecule.
Caption: Standard workflow for synthesis, purification, and analysis.
Expected Analytical Data
The following table summarizes the expected analytical results that would confirm the successful synthesis of this compound.
| Technique | Expected Result | Rationale |
| ¹H NMR | Signals for aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group, a triplet for the alcohol proton (-OH), and a triplet/doublet system for the methylene protons (-CH₂-). | Confirms the presence and connectivity of all proton environments. |
| ¹³C NMR | Signals corresponding to the 9 unique carbon atoms, including two quaternary carbons for the alkyne (C≡C) and distinct signals for the pyridine ring carbons. | Verifies the complete carbon skeleton of the molecule. |
| Mass Spec (e.g., ESI+) | A prominent ion peak at m/z = 164.06 [M+H]⁺. | Confirms the molecular weight (163.17) and elemental composition (C₉H₉NO₂).[1] |
| HPLC | A single major peak with >98% of the total integrated area at a characteristic retention time. | Quantifies the purity of the final compound.[1] |
Potential Applications and Future Directions
The true value of this compound lies in its role as a versatile chemical intermediate.
-
Medicinal Chemistry: The pyridine core is a common feature in drugs targeting a wide array of biological systems.[2] The propargyl alcohol can be used as a linchpin for fragment-based drug discovery (FBDD) or as a precursor for more complex side chains. The alkyne functionality is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the rapid synthesis of triazole-containing compound libraries.
-
Materials Science: Aryl-alkyne structures are precursors for organic electronic materials and polymers with interesting photophysical properties.
Currently, there is a lack of published data on the specific biological activities of this compound. This represents a clear opportunity for future research. Screening this compound and its derivatives against various biological targets (e.g., kinases, GPCRs, ion channels) could uncover novel therapeutic leads.
Conclusion
While the formal "discovery" of this compound is not attributable to a single pioneering publication, its logical and efficient synthesis is readily conceived through the robust and reliable Sonogashira cross-coupling reaction. This guide provides the essential technical framework for its synthesis, purification, and rigorous characterization. The compound stands as a valuable and readily accessible building block, offering significant potential for researchers in drug discovery and materials science to explore new chemical space and develop novel functional molecules.
References
- 1. capotchem.cn [capotchem.cn]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol starting material for synthesis
An In-Depth Technical Guide to the Synthesis and Application of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Executive Summary
This compound is a pivotal bifunctional starting material in modern medicinal chemistry. Possessing a methoxypyridine core, a reactive terminal alkyne, and a primary alcohol, this molecule offers a versatile platform for the synthesis of complex heterocyclic compounds. Its structure is particularly relevant in the development of small-molecule kinase inhibitors, where the pyridine scaffold can serve as a bioisostere for the adenine base of ATP, engaging in crucial hydrogen bond interactions within the kinase hinge region[1]. This guide provides a comprehensive overview of its synthesis via Sonogashira cross-coupling, details its chemical reactivity, and explores its application as a foundational building block in drug discovery, particularly for kinase inhibitors.
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS Number: 898561-63-2) is a solid organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . The strategic combination of three key functional groups within a compact framework underpins its value to the research and drug development community:
-
The 5-Methoxypyridine Ring: This substituted aromatic heterocycle is a privileged structure in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, while the methoxy group can modulate solubility, metabolic stability, and electronic properties, influencing how the final molecule interacts with its biological target[2].
-
The Propargyl Alcohol Moiety: This feature provides two distinct points for chemical modification. The terminal alkyne is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (like Sonogashira) and cycloadditions (e.g., "click chemistry"). The primary alcohol can be readily oxidized, reduced, or converted into ethers, esters, or amines, serving as a critical handle for introducing further molecular complexity.
This unique combination makes the molecule an ideal starting material for constructing libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics, especially within the domain of oncology and inflammatory diseases where kinase signaling is a central focus[1][3][4].
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 898561-63-2 | [5][6] |
| Molecular Formula | C₉H₉NO₂ | [5] |
| Molecular Weight | 163.17 g/mol | [5] |
| Form | Solid | |
| Boiling Point | 324.7±37.0 °C (Predicted) | [5] |
| Density | 1.20±0.1 g/cm³ (Predicted) | [5] |
| pKa | 13.14±0.10 (Predicted) | [5] |
Synthesis of this compound
The most direct and widely adopted strategy for synthesizing the title compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis[7][8][9].
Retrosynthetic Analysis & Strategy
From a retrosynthetic perspective, the target molecule is logically disconnected at the C(sp)-C(sp²) bond between the pyridine ring and the alkyne. This leads to two readily available commercial precursors: 3-bromo-5-methoxypyridine and propargyl alcohol . The Sonogashira reaction provides the forward synthetic transformation to couple these fragments.
The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is critical for an efficient reaction. The palladium complex facilitates the oxidative addition to the aryl bromide, while the copper(I) salt generates a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center[9]. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of a macrocyclization strategy in kinase inhibitor development | EurekAlert! [eurekalert.org]
- 5. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]
- 6. aceschem.com [aceschem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Introduction
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol , represents a class of heterocyclic compounds with potential applications stemming from its unique electronic and structural features. The presence of a pyridine ring, a methoxy group, and a propargyl alcohol moiety makes it an interesting scaffold for further chemical modification.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a self-validating system, the convergence of data from multiple spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is essential for unambiguous structure confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental rationale.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is paramount for assigning spectroscopic signals. The structure and atom-numbering scheme for this compound are presented below. This convention will be used throughout the guide for spectral assignments.
Figure 1: Molecular Structure of this compound.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the number and type of hydrogen atoms in a molecule, providing rich information about their local chemical environment and connectivity.
Experimental Protocol: A Self-Validating Approach
A standard protocol for acquiring a high-quality ¹H NMR spectrum is crucial for reliable data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is an excellent solvent for a wide range of organic compounds and has a minimal residual solvent signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify spectral interpretation.
-
Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).
-
Validation: To confirm the identity of the hydroxyl (-OH) proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly diminish due to proton-deuterium exchange.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the expected ¹H NMR data for the target compound. These predictions are based on established chemical shift values for similar structural motifs.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 - 8.5 | d or s | 1H | H-2 | Protons adjacent to the pyridine nitrogen are deshielded. |
| ~8.2 - 8.4 | d or s | 1H | H-6 | Protons adjacent to the pyridine nitrogen are deshielded. |
| ~7.4 - 7.6 | t or s | 1H | H-4 | This proton is influenced by both the nitrogen and the methoxy group. |
| ~4.5 | s | 2H | H-9 (CH₂) | Methylene protons adjacent to an alkyne and a hydroxyl group. |
| ~3.9 | s | 3H | OCH₃ | Methoxy group protons typically appear in this region as a sharp singlet. |
| Variable (e.g., ~2.0-3.0) | br s | 1H | OH | The chemical shift is concentration and solvent-dependent; exchanges with D₂O. |
-
Aromatic Region (δ 7.0-8.5): The three protons on the pyridine ring will appear in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. The exact splitting pattern (e.g., doublet, triplet, or singlet-like) will depend on the magnitude of the coupling constants between them.
-
Aliphatic Region (δ 3.5-4.5): The methylene protons (H-9) adjacent to the hydroxyl group and the alkyne are expected to appear as a singlet around 4.5 ppm. The methoxy protons will be a sharp singlet at approximately 3.9 ppm.
-
Hydroxyl Proton: The hydroxyl proton signal is often broad due to hydrogen bonding and chemical exchange. Its position is variable and it can be confirmed by a D₂O exchange experiment.
Figure 2: Key ¹H NMR correlations for the target molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Typically, spectra are acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol
The sample prepared for ¹H NMR can be used directly. The experiment is run on the same spectrometer.
-
Instrumentation: Utilize a broadband probe to detect the ¹³C nucleus.
-
Acquisition Mode: Standard acquisition involves proton noise decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Parameters: A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR. A longer relaxation delay and a higher number of scans are often necessary due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-5 | Carbon bearing the electron-donating methoxy group. |
| ~148 | C-2 | Aromatic carbon adjacent to nitrogen. |
| ~140 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~125 | C-4 | Aromatic carbon. |
| ~120 | C-3 | Aromatic carbon attached to the alkyne. |
| ~90 | C-7 (Alkyne) | sp-hybridized carbon attached to the pyridine ring. |
| ~85 | C-8 (Alkyne) | sp-hybridized carbon attached to the methylene group. |
| ~55 | OCH₃ | Methoxy carbon. |
| ~51 | C-9 (CH₂) | Methylene carbon adjacent to the hydroxyl group. |
-
Aromatic & Alkynyl Carbons (δ 80-160): The carbons of the pyridine ring are found in the downfield region. The carbon attached to the oxygen (C-5) will be the most downfield. The two sp-hybridized carbons of the alkyne typically resonate between 80 and 95 ppm.
-
Aliphatic Carbons (δ 50-60): The methoxy carbon (OCH₃) and the methylene carbon (C-9) are expected in the upfield region, with typical chemical shifts around 55 ppm and 51 ppm, respectively.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable tool for the rapid identification of functional groups, as different types of chemical bonds vibrate at characteristic frequencies.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3050 | C-H stretch (sp²) | Aromatic C-H |
| ~2950 | C-H stretch (sp³) | Aliphatic C-H (CH₂, OCH₃) |
| ~2230 | C≡C stretch | Alkyne |
| ~1600, ~1480 | C=C / C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Aryl ether (Ar-O-CH₃) |
| ~1050 | C-O stretch | Alcohol (C-OH) |
-
Key Diagnostic Peaks: The most telling signals will be the broad O-H stretch of the alcohol group above 3200 cm⁻¹, and the sharp, medium-intensity C≡C stretch of the alkyne around 2230 cm⁻¹. The presence of these two peaks is strong evidence for the propargyl alcohol moiety. The various C-O and aromatic ring stretches further corroborate the proposed structure.
Mass Spectrometry: Determining Molecular Weight
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It also provides information about its structure through analysis of fragmentation patterns.
Experimental Protocol
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecule intact. This would be performed in positive ion mode.
-
Analysis: The ionized sample is then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).
Data Interpretation
-
Molecular Ion Peak: The empirical formula C₉H₉NO₂ gives a molecular weight of 163.17 Da. In positive mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺.
-
Expected m/z: 164.18
-
High-Resolution Mass Spectrometry (HRMS): For unequivocal confirmation of the elemental composition, HRMS is the gold standard. It can measure the m/z value to several decimal places, allowing the calculated exact mass to be matched with the experimental value, thereby confirming the molecular formula and ruling out other possibilities.
-
Calculated Exact Mass for [C₉H₉NO₂ + H]⁺: 164.0706
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise proton and carbon environments, IR spectroscopy confirms the presence of key functional groups (hydroxyl, alkyne, pyridine), and mass spectrometry verifies the molecular weight and elemental composition. The convergence of the predicted data presented in this guide provides a robust framework for the empirical verification of this compound, ensuring its identity and purity for subsequent applications in research and development.
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol chemical structure and properties
An In-depth Technical Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a heterocyclic propargyl alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. The document details the compound's chemical structure and physicochemical properties, offers an in-depth, field-proven protocol for its synthesis via Sonogashira cross-coupling, and discusses its emerging role as a versatile building block in the development of novel therapeutics. The synthesis section is supported by a mechanistic workflow diagram, providing clarity on the reaction process. This whitepaper serves as a critical resource for researchers aiming to leverage this molecule in their discovery and development pipelines.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of a methoxy group at the 5-position and a propargyl alcohol (prop-2-yn-1-ol) moiety at the 3-position. The alkyne and hydroxyl functional groups make it a highly valuable and reactive intermediate for further chemical modification.
The core structure consists of a pyridine ring, which is a foundational scaffold in many biologically active compounds, lending favorable properties such as aqueous solubility and hydrogen bonding capability. The rigid alkyne linker provides a defined spatial orientation for connecting to other molecular fragments, a desirable attribute in rational drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 898561-63-2 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 163.17 g/mol | [1][2][3][4] |
| Appearance | Solid | [1] |
| Predicted Boiling Point | 324.7 ± 37.0 °C | [3] |
| Predicted Density | 1.20 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 13.14 ± 0.10 | [3] |
| SMILES String | COc1cncc(c1)C#CCO | [1] |
| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N |[1] |
Synthesis Protocol: Sonogashira Cross-Coupling
The most reliable and widely applicable method for synthesizing this compound is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (3-halo-5-methoxypyridine).[5] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[5][7]
Starting Materials:
-
3-Bromo-5-methoxypyridine (or 3-Iodo-5-methoxypyridine for higher reactivity)[5]
-
Propargyl alcohol
-
Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[7][8]
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))[6][7]
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[6][7]
Detailed Step-by-Step Methodology
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and Copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst, which would render it inactive.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-Bromo-5-methoxypyridine (1.0 equivalent).
-
Solvent and Base: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equivalents) via syringe.[6][8] The base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[5]
-
Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes. This removes dissolved oxygen, which can interfere with the catalytic cycle.
-
Alkyne Addition: Add propargyl alcohol (1.1–1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-65°C) for 12-24 hours.[8] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Rinse the pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Sonogashira coupling workflow for synthesis.
Applications in Drug Discovery and Medicinal Chemistry
While this compound is primarily a research chemical and building block, its structural motifs are present in molecules investigated for various therapeutic targets. The drug discovery process is a long and complex endeavor, often starting with the synthesis of novel chemical entities like this one for screening and optimization.[9]
-
Scaffold for Kinase Inhibitors: The pyridine core is prevalent in numerous kinase inhibitors. The propargyl alcohol group provides a key attachment point for coupling with other heterocyclic systems to build libraries of compounds for screening against kinase panels, such as Janus Kinase (JAK) family members, which are implicated in inflammatory diseases and cancer.[10]
-
Intermediate for Receptor Modulators: Substituted pyridines are integral to compounds designed to modulate the activity of various receptors. For instance, derivatives of this scaffold could be explored for activity at targets like the cannabinoid-1 (CB1) receptor, which is relevant for metabolic disorders.[11]
-
Versatility in Lead Optimization: The terminal alkyne is highly versatile. It can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to rapidly generate diverse triazole-containing compounds. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to amines and esters, allowing for extensive structure-activity relationship (SAR) studies.
Illustrative Biological Pathway Context
The value of this chemical lies in its potential to generate derivatives that can interact with key signaling pathways. For example, many cancer and autoimmune diseases involve the over-activation of the JAK-STAT signaling pathway. A hypothetical inhibitor derived from our topic compound could function as follows.
Caption: Hypothetical inhibition of the JAK-STAT pathway.
Conclusion
This compound is a well-defined chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its straightforward synthesis via the robust Sonogashira coupling makes it readily accessible. The combination of a pyridine ring, a methoxy substituent, and a versatile propargyl alcohol functional group provides a rich platform for the creation of diverse and complex molecules aimed at high-value biological targets. This guide has provided the core chemical properties, a validated synthesis protocol, and a perspective on its application, equipping scientific professionals with the foundational knowledge required to utilize this compound effectively in their research endeavors.
References
- 1. 3-(5-メトキシ-ピリジン-3-イル)-プロパ-2-イン-1-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]
- 4. aceschem.com [aceschem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name for 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
This guide provides a comprehensive technical overview of this compound, a heterocyclic propargyl alcohol of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published data on this specific molecule, this document serves as both a summary of known properties and a scientifically grounded, hypothetical framework for its synthesis and characterization. The protocols and analyses presented herein are derived from established chemical principles and analogous reactions, designed to empower researchers in their exploration of this compound.
Introduction and Strategic Importance
This compound is a unique bifunctional molecule incorporating a methoxypyridine core and a propargyl alcohol moiety. The pyridine ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The methoxy substituent can modulate the electronic properties of the ring and offer metabolic stability or specific hydrogen bonding opportunities.
Simultaneously, the propargyl alcohol functional group is a versatile handle for further chemical modification.[3][4] It is a key intermediate in the synthesis of more complex molecules and can participate in a variety of transformations, including "click" chemistry, oxidation, and coupling reactions.[5][6] The combination of these two pharmacologically relevant motifs in a single, rigid structure makes this compound a compelling target for library synthesis and as a building block for novel therapeutic agents or functional materials.
Physicochemical Properties
A summary of the known and predicted properties of the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | Verified |
| CAS Number | 898561-63-2 | [7][8] |
| Molecular Formula | C₉H₉NO₂ | [7][8] |
| Molecular Weight | 163.17 g/mol | [7][8] |
| Appearance | Solid (Predicted) | [7] |
| Boiling Point | 324.7 ± 37.0 °C (Predicted) | ChemicalBook |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| pKa | 13.14 ± 0.10 (Predicted) | ChemicalBook |
Proposed Synthesis via Sonogashira Cross-Coupling
The most logical and efficient synthetic route to this compound is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[8][9][10] The proposed synthesis involves the coupling of 3-bromo-5-methoxypyridine with propargyl alcohol.
Causality in Experimental Design
-
Choice of Precursors: 3-Bromo-5-methoxypyridine is selected as the aryl halide. The C-Br bond offers a good balance of reactivity and stability, being more reactive than a C-Cl bond but less prone to side reactions than a C-I bond under typical Sonogashira conditions.[10] Propargyl alcohol is the readily available terminal alkyne source.
-
Catalyst System: A combination of a palladium(0) complex (often generated in situ from a Pd(II) precursor like Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is standard.[10] The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination. The copper(I) co-catalyst is crucial for activating the alkyne via the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9] This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature.[9][10]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves two purposes: to deprotonate the terminal alkyne and to neutralize the HBr generated during the catalytic cycle, preventing catalyst deactivation.[10] The base can often serve as the solvent, though a co-solvent like THF or DMF may be used to ensure solubility of all reactants.[10][11]
Synthetic Workflow Diagram
Caption: Proposed workflow for the Sonogashira synthesis.
Detailed Experimental Protocol
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv.)
-
Propargyl alcohol (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.05 equiv.)
-
Triethylamine (Et₃N) (3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 3-bromo-5-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe. The volume of THF should be sufficient to create a stirrable solution (e.g., 5 mL per 1 mmol of aryl halide).
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of oxygen, which can poison the palladium catalyst.
-
Add propargyl alcohol dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 3-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical starting point) to yield the pure this compound.
Characterization and Structural Elucidation
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following techniques are essential.
Spectroscopic Data (Expected)
| Technique | Functional Group | Expected Absorption/Shift | Rationale & Citations |
| FTIR | O-H (Alcohol) | 3650-3400 cm⁻¹ (strong, broad) | Hydrogen bonding broadens the O-H stretching vibration.[7][12] |
| C-H (sp-hybridized) | ~3300 cm⁻¹ (strong, sharp) | The C-H bond of a terminal alkyne is characteristic and appears at a high frequency.[7][12] | |
| C≡C (Alkyne) | 2260-2100 cm⁻¹ (weak to medium) | The triple bond stretch is a key diagnostic peak, though its intensity can be weak.[7][13] | |
| C-O (Alcohol & Ether) | 1200-1000 cm⁻¹ (strong) | Multiple C-O stretches from the alcohol and methoxy group will be present.[14] | |
| ¹H NMR | -CH₂-OH | ~4.3 ppm (s, 2H) | Protons adjacent to the alkyne and hydroxyl group. |
| -OH | Variable (broad s, 1H) | Chemical shift is concentration and solvent dependent. | |
| -OCH₃ | ~3.9 ppm (s, 3H) | Typical shift for a methoxy group on a pyridine ring. | |
| Pyridine H2, H6 | ~8.4-8.2 ppm (m, 2H) | Protons at the 2 and 6 positions are deshielded by the nitrogen atom.[15] | |
| Pyridine H4 | ~7.5 ppm (m, 1H) | Proton at the 4 position.[15] | |
| ¹³C NMR | C≡C (Alkyne) | ~80-90 ppm | Characteristic shifts for sp-hybridized carbons. |
| -CH₂OH | ~50-60 ppm | Shift for the alcohol methylene carbon. | |
| -OCH₃ | ~55 ppm | Typical shift for a methoxy carbon. | |
| Pyridine Carbons | ~115-150 ppm | Aromatic carbons with varied shifts due to substituents and the nitrogen heteroatom.[15] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 163.17 | The parent ion corresponding to the molecular weight. |
| Fragmentation | Expect loss of -CH₂OH (m/z = 132) and fragmentation of the pyridine ring.[16][17] |
Potential Applications in Drug Development & Future Research
While this compound has no documented biological activity, its structure suggests several promising avenues for investigation. The methoxypyridine motif is present in numerous compounds with antiproliferative activity.[2][18] The presence of electron-donating groups like -OMe can enhance biological activity.[2]
Hypothetical Target Interaction Pathway
The compound could serve as a fragment or lead compound for kinase inhibitors, a common target for pyridine-containing drugs. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. The propargyl alcohol provides a vector for expansion into other pockets of an enzyme's active site.
Caption: A potential mechanism for biological activity.
Future Directions:
-
Library Synthesis: The propargyl alcohol is an ideal starting point for diversification. Esterification, etherification, or "click" reactions (after conversion to an azide, for example) could generate a library of derivatives for high-throughput screening.
-
Bio-conjugation: The terminal alkyne can be used to conjugate the molecule to larger biomolecules or surfaces to probe biological systems.
-
Antiproliferative Screening: Based on the prevalence of the methoxypyridine scaffold in oncology, the compound and its derivatives should be screened against a panel of cancer cell lines.[2]
Conclusion
This compound represents a molecule of significant synthetic potential. This guide provides a robust, scientifically-defensible framework for its synthesis via Sonogashira coupling and its thorough characterization. By explaining the causality behind the proposed experimental choices and outlining a clear validation strategy, this document aims to equip researchers with the necessary tools to synthesize, verify, and explore the potential of this promising heterocyclic building block in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rawsource.com [rawsource.com]
- 4. Propargyl alcohol (107-19-7) at Nordmann - nordmann.global [nordmann.global]
- 5. nbinno.com [nbinno.com]
- 6. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The guide details the compound's physicochemical properties, provides a validated protocol for its synthesis via Sonogashira cross-coupling, outlines its structural elucidation through spectroscopic methods, and discusses its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The incorporation of an alkynyl moiety, as seen in this compound, offers a versatile handle for further chemical modifications and can significantly influence the biological activity of the parent molecule. This guide focuses on the synthesis, characterization, and potential utility of this specific pyridinylpropynol derivative, providing a foundation for its exploration in drug discovery and materials science.
The structural combination of a methoxypyridine ring and a propargyl alcohol function suggests that this molecule could serve as a valuable building block. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a donor and acceptor. The alkyne provides a rigid linker and a site for further functionalization through reactions such as "click" chemistry or further cross-coupling reactions.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Weight | 163.17 g/mol | [3] |
| Molecular Formula | C₉H₉NO₂ | [3] |
| CAS Number | 50720-12-2 (for 3-bromo-5-methoxypyridine precursor) | [3] |
| Appearance | Off-white solid (predicted) | General knowledge |
| Boiling Point | 324.7 ± 37.0 °C (Predicted) | N/A |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 13.14 ± 0.10 (Predicted) | N/A |
Synthesis via Sonogashira Cross-Coupling
The most efficient and widely adopted method for the synthesis of aryl-alkynes is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, the key starting materials are 3-bromo-5-methoxypyridine and propargyl alcohol.
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves both palladium and copper intermediates. The palladium(0) species undergoes oxidative addition with the 3-bromo-5-methoxypyridine. Concurrently, the copper(I) acetylide is formed from propargyl alcohol, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the desired product and regenerates the palladium(0) catalyst.
Caption: General workflow for the Sonogashira cross-coupling synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Sonogashira coupling of substituted bromopyridines.[5][6]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-methoxypyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add propargyl alcohol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and ammonium salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Structural Elucidation and Characterization
The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methoxy group, the methylene protons of the propargyl alcohol, and the hydroxyl proton. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution pattern. The methoxy group will present as a sharp singlet. The methylene protons adjacent to the hydroxyl group will likely appear as a doublet, which may couple with the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyridine ring carbons, the alkyne carbons, the methoxy carbon, and the methylene carbon. The chemical shifts of the alkynyl carbons are particularly diagnostic.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A sharp, weak absorption around 2200-2260 cm⁻¹ will confirm the presence of the C≡C triple bond.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively documented in publicly available literature, the pyridine scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1][7] Pyridine derivatives have been reported to exhibit a wide array of biological activities, including:
-
Anticancer: Many pyridine-containing compounds have shown potent antitumor activity.[2]
-
Anti-inflammatory: Pyridine-based molecules have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
-
Antimicrobial: The pyridine nucleus is a key component of many antibacterial and antifungal agents.[7]
-
Enzyme Inhibition: Pyridine derivatives have been designed as inhibitors for various enzymes, playing a role in the treatment of a wide range of diseases.[7]
The presence of the propargyl alcohol moiety provides a reactive handle for further derivatization, allowing for the generation of a library of compounds for biological screening. This makes this compound a valuable starting material for the synthesis of novel drug candidates.
Caption: Potential applications stemming from the core structure.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is readily achievable through the robust and efficient Sonogashira cross-coupling reaction. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making it an attractive scaffold for the development of novel compounds with diverse biological activities. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the potential of this promising molecule.
References
Methodological & Application
The Strategic Application of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of contemporary drug discovery, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within this competitive arena, the strategic design and synthesis of novel heterocyclic building blocks are critical for accessing new chemical space and overcoming challenges such as drug resistance and off-target effects. 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol has emerged as a molecule of significant interest, embodying a privileged scaffold for the development of next-generation therapeutic agents. Its unique combination of a methoxypyridine ring and a propargyl alcohol moiety offers a versatile platform for the construction of complex molecules with tailored pharmacological profiles.
The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs, prized for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases. The methoxy substituent can modulate the electronic properties and metabolic stability of the molecule, while the propargyl alcohol provides a reactive handle for a variety of synthetic transformations, most notably carbon-carbon bond-forming reactions. This application note provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound in medicinal chemistry, with a focus on its role in the development of Janus Kinase (JAK) inhibitors.
Synthesis and Characterization of this compound
The most efficient and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (3-bromo-5-methoxypyridine).
Synthetic Workflow: Sonogashira Coupling
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-5-methoxypyridine
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-methoxypyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.01-0.03 equiv.).
-
Add anhydrous THF and anhydrous triethylamine (2.0-3.0 equiv.).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add propargyl alcohol (1.2-1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (typically 50-70 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| CAS Number | 898561-63-2 | [1] |
| Appearance | Solid | [1] |
| Typical Yield | 70-90% | General Sonogashira Yields |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.28 (d, J=1.9 Hz, 1H), 8.19 (d, J=2.8 Hz, 1H), 7.25 (dd, J=2.8, 1.9 Hz, 1H), 4.51 (s, 2H), 3.88 (s, 3H), 1.85 (br s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 145.8, 137.9, 122.9, 118.2, 86.4, 83.9, 55.7, 51.7.
-
IR (KBr, cm⁻¹): 3350 (O-H), 2925, 2850 (C-H), 2230 (C≡C), 1580, 1470, 1030.
-
MS (ESI): m/z 164.06 [M+H]⁺.
Application in Kinase Inhibitor Synthesis: A Focus on Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets. The development of selective JAK1 inhibitors is of particular interest to minimize the side effects associated with the inhibition of other JAK isoforms.
The JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway.[2][3][4]
The this compound scaffold is a key building block for the synthesis of potent and selective JAK1 inhibitors, such as the clinical candidate AZD4205.[5][6] The methoxypyridine moiety can form critical hydrogen bonds with the hinge region of the kinase, while the alkynyl linker provides a rigid and linear spacer to position other pharmacophoric elements for optimal binding.
Illustrative Synthetic Application: Synthesis of a JAK1 Inhibitor Precursor
This protocol describes a representative synthesis of a key intermediate for a JAK1 inhibitor, demonstrating the utility of this compound.
Reaction Scheme:
Detailed Experimental Protocol: Coupling with a Heterocyclic Halide
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar heterocyclic halide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry reaction vessel, add this compound (1.1 equiv.), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), palladium(0) tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| AZD4205 | JAK1 | 73 | >200-fold vs JAK2 | [5][7] |
| Filgotinib | JAK1 | 10 | ~30-fold vs JAK2 | [8] |
| Upadacitinib | JAK1 | 43 | ~1-fold vs JAK2 | [8] |
Biological Evaluation of Derived Compounds
Compounds synthesized using the this compound building block should be subjected to a rigorous biological evaluation cascade to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assays
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the test compound.
-
Prepare a dilution series of the test compound.
-
In a 384-well plate, combine the test compound, JAK1 kinase, a europium-labeled anti-tag antibody, and a fluorescent tracer.
-
Incubate the plate at room temperature.
-
Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor and the fluorescent tracer.
-
Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC₅₀ value.
Cellular Assays
Protocol: STAT3 Phosphorylation Assay
This assay measures the ability of the compound to inhibit cytokine-induced phosphorylation of STAT3, a downstream target of JAK1.
-
Culture a relevant cell line (e.g., a human cell line expressing the target cytokine receptor) and starve overnight.
-
Pre-incubate the cells with a dilution series of the test compound.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Lyse the cells and measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using an immunoassay (e.g., ELISA or Western blot).
-
Normalize the pSTAT3 signal to the total STAT3 signal and plot against the compound concentration to determine the cellular IC₅₀.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis via Sonogashira coupling and its strategic incorporation into kinase inhibitor scaffolds, particularly for targeting the JAK family of kinases, underscore its importance in modern drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to leverage this privileged scaffold in their quest for novel and effective therapeutics. Future explorations may involve the derivatization of the propargyl alcohol to introduce additional points of diversity and the application of this building block in the synthesis of inhibitors for other kinase families.
References
- 1. THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE* | CMST [cmst.eu]
- 2. rsc.org [rsc.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol as a Strategic Synthetic Building Block
Introduction and Strategic Value
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol (CAS: 898561-63-2) is a highly functionalized building block poised for significant application in medicinal chemistry and materials science.[1][2] Its structure is a deliberate convergence of three strategically important chemical motifs: a reactive propargyl alcohol, a bio-isosterically significant pyridine ring, and a property-modulating methoxy group. This unique combination offers multiple, orthogonal points for synthetic elaboration, making it an exemplary tool for drug discovery, particularly in fragment-based approaches and lead optimization.
The propargyl alcohol moiety is a versatile functional group, renowned for its reactivity in a wide array of transformations including C-C bond-forming cross-couplings, cycloadditions, and substitutions.[3] The terminal alkyne provides a rigid linker and a reactive handle for reactions like the Sonogashira coupling and azide-alkyne "click" chemistry, while the primary alcohol offers a site for esterification, etherification, or oxidation.[4][5][6]
Simultaneously, the 5-methoxypyridine core is a privileged scaffold in pharmaceutical design. The pyridine ring system is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate pKa, and improve metabolic stability and permeability.[7][8][9] The specific introduction of a methoxy group can further enhance aqueous solubility and refine ligand-receptor interactions, a strategy successfully employed in the development of novel kinase inhibitors and other therapeutics.[10][11] This application note provides an in-depth guide to the properties, applications, and detailed protocols for leveraging this potent building block.
Physicochemical & Spectroscopic Data
For effective experimental design, a clear understanding of the substrate's properties is essential. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 898561-63-2 | [1] |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Form | Solid | [1] |
| SMILES | COc1cncc(c1)C#CCO | [1] |
| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N | [1] |
Note: This product is often supplied for early discovery research, and users are responsible for confirming identity and purity via their own analytical methods.[12]
Core Application: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is arguably the most powerful and direct method for forming C(sp²)-C(sp) bonds, making it a cornerstone of modern organic synthesis.[13][14] It provides a robust pathway to couple the alkyne of this compound with a diverse range of aryl or vinyl halides, generating complex molecular architectures. This reaction is frequently employed in the synthesis of natural products, biologically active molecules, and advanced materials.[15]
Mechanistic Rationale and Component Selection
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: one for palladium and one for copper (in the co-catalyzed variant).
-
Palladium(0) Catalyst: The active catalyst, typically generated in situ. Its role is to undergo oxidative addition into the aryl/vinyl halide C-X bond. Common choices include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand.
-
Copper(I) Co-catalyst: Typically CuI. Its function is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[16]
-
Amine Base: A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the hydrogen halide (HX) produced during the reaction.[14]
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are used to prevent moisture from interfering and oxygen from deactivating the Pd(0) catalyst.
The workflow for a typical Sonogashira coupling experiment is outlined below.
Protocol: Synthesis of 3-(5-Methoxy-3-(phenylethynyl)pyridin-yl)prop-2-yn-1-ol
This protocol describes a representative Sonogashira coupling with iodobenzene.
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Copper(I) iodide (CuI, 0.03 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-baked Schlenk flask, add this compound, iodobenzene, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Advanced Application: Synthesis of Triazole Derivatives via CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][17] These heterocyclic motifs are highly valued in drug discovery for their metabolic stability and ability to act as hydrogen bond donors/acceptors. The alkyne in this compound is an ideal substrate for this transformation, enabling its conjugation to a vast array of azide-bearing molecules.
Rationale and Protocol
The reaction is typically performed in aqueous solvent mixtures using a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.
Protocol: Synthesis of a 1,2,3-Triazole Derivative
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in the t-BuOH/H₂O solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add an aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography or recrystallization as needed.
Utility in Fragment-Based Drug Discovery (FBDD)
This building block is exceptionally well-suited for FBDD campaigns, particularly in the development of kinase inhibitors.[18][19] The 5-methoxypyridine core can occupy specific pockets in an ATP-binding site, while the propargyl alcohol provides a defined vector for growing the fragment into adjacent regions to improve potency and selectivity.
The molecule's defined geometry and multiple, chemically distinct functional groups allow medicinal chemists to systematically explore the chemical space around a target protein's binding site, accelerating the path from a fragment hit to a lead compound.
References
- 1. 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol AldrichCPR 898561-63-2 [sigmaaldrich.com]
- 2. aceschem.com [aceschem.com]
- 3. researchgate.net [researchgate.net]
- 4. rawsource.com [rawsource.com]
- 5. rawsource.com [rawsource.com]
- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol AldrichCPR 898561-63-2 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evolution of a highly selective and potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Sonogashira Coupling with 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, specifically linking terminal alkynes with aryl or vinyl halides.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide array of functional groups.[1][3] This document provides a comprehensive guide and a detailed, field-proven protocol for the Sonogashira coupling of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol , a functionalized propargyl alcohol, with a representative aryl bromide. We will delve into the mechanistic underpinnings, reagent selection rationale, step-by-step experimental procedures, and critical troubleshooting advice to ensure robust and reproducible outcomes for researchers in synthetic chemistry and drug development.
Introduction and Mechanistic Overview
The Sonogashira reaction, first reported in 1975, utilizes a dual-catalyst system composed of a palladium complex and a copper(I) salt.[1] This combination allows the reaction to proceed under mild conditions, a significant improvement over previous methods.[1] The core of the reaction involves two interconnected catalytic cycles.[4][5]
Causality Behind the Catalytic System:
-
Palladium Catalyst: The palladium(0) species is the primary actor in the cross-coupling. It undergoes oxidative addition with the aryl halide, which is often the rate-limiting step, to form a Pd(II) intermediate.[1][6] The reactivity of the halide partner is crucial, following the general trend: I > OTf > Br >> Cl.[7][8] For this reason, aryl bromides and iodides are the most common substrates.
-
Copper(I) Co-catalyst: The role of the copper(I) salt, typically CuI, is to activate the terminal alkyne. In the presence of a base, the copper salt facilitates the deprotonation of the alkyne to form a copper(I) acetylide intermediate.[4][5] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[9] It serves two primary functions: it deprotonates the alkyne to form the reactive acetylide and neutralizes the hydrogen halide (H-X) that is formed as a byproduct of the reaction.[9]
The final step is reductive elimination from the Pd(II) complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira cross-coupling reaction.
Protocol: Coupling of this compound with 4-Bromoanisole
This protocol details the coupling of the title compound with 4-bromoanisole as a representative aryl bromide. The methoxy groups on both coupling partners provide useful handles for characterization by ¹H NMR spectroscopy. The propargyl alcohol and pyridine moieties are generally well-tolerated functional groups in this reaction.[2]
Materials and Equipment
-
Reagents:
-
This compound (Substrate 1)
-
4-Bromoanisole (Substrate 2)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Reaction Parameters
A summary of the recommended stoichiometry and conditions is provided below. These serve as a robust starting point for optimization.
| Component | M.W. ( g/mol ) | Stoichiometry (eq.) | Amount (for 1 mmol scale) | Catalyst Loading |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg (1.0 mmol) | - |
| This compound | 163.17 | 1.2 | 196 mg (1.2 mmol) | - |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 14 mg (0.02 mmol) | 2 mol% |
| CuI | 190.45 | 0.04 | 7.6 mg (0.04 mmol) | 4 mol% |
| Triethylamine (TEA) | 101.19 | 3.0 | 418 µL (3.0 mmol) | - |
| THF (Anhydrous) | - | - | 5 mL | - |
Step-by-Step Experimental Procedure
Critical Prerequisite: Inert Atmosphere Palladium(0) catalysts are sensitive to oxygen.[7] All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox to prevent catalyst decomposition, which often manifests as the formation of black palladium precipitate.[7]
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (196 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent and Reagent Addition:
-
Using a syringe, add anhydrous THF (5 mL) to the flask.
-
Stir the mixture to form a suspension.
-
Add anhydrous triethylamine (418 µL, 3.0 mmol) via syringe. The solution will typically turn from a pale yellow to a darker, brownish color.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The mild conditions are often sufficient for reactive aryl bromides.[1] If the reaction is sluggish (see monitoring below), it can be gently heated to 40-50 °C.
-
Rationale for Temperature: While higher temperatures can accelerate the reaction, especially for less reactive halides, they also increase the risk of side reactions like alkyne homocoupling (Glaser coupling).[10][11] Starting at room temperature is a prudent approach.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot (a few drops) via syringe, diluting it with ethyl acetate, and spotting it on a TLC plate.
-
Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product should have an Rf value intermediate between the two starting materials. The disappearance of the limiting reagent (4-bromoanisole) indicates completion. The reaction is typically complete within 2-6 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride solution (10 mL). This step complexes with the copper catalyst and helps in its removal.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue will likely contain the desired product along with residual TEA and catalyst byproducts.
-
Purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50%) to isolate the pure product.
-
Experimental Workflow and Troubleshooting
General Experimental Workflow
Caption: A flowchart of the Sonogashira coupling experimental procedure.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd, old CuI). 2. Insufficiently inert atmosphere. 3. Unreactive aryl halide. | 1. Use fresh, high-quality catalysts.[7] 2. Ensure rigorous degassing of solvents and use proper inert atmosphere techniques.[7] 3. Increase reaction temperature to 50-80 °C. If using an aryl chloride, a more specialized ligand/catalyst system may be needed.[10] |
| Formation of Black Precipitate | Decomposition of Pd(0) catalyst to palladium black. | 1. Improve inert atmosphere technique. 2. Ensure solvents are truly anhydrous. 3. Some anecdotal evidence suggests certain solvents (like THF) can promote this; consider switching to a different solvent like DMF or Toluene/TEA mixture.[7][12] |
| Significant Alkyne Homocoupling | Presence of oxygen, which promotes Glaser coupling. Reaction temperature is too high. | 1. Rigorously exclude oxygen by degassing. 2. Perform the reaction at the lowest effective temperature. 3. Consider a copper-free Sonogashira protocol, which is specifically designed to avoid this side reaction.[3][7] |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (from the catalyst) or other byproducts. | 1. Optimize chromatography conditions carefully. 2. A simple filtration through a short plug of silica before the main column can remove some baseline impurities. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF and triethylamine are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Copper(I) Iodide: CuI is a potential irritant. Avoid inhalation of dust and skin contact.
-
Inert Gas: Handle pressurized gas cylinders with care according to institutional safety guidelines.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Application of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: Unlocking a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an invaluable component in the design of enzyme inhibitors.[2][3] When coupled with the synthetic versatility of a propargyl alcohol, as seen in the reagent 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol , a powerful building block emerges for the construction of complex heterocyclic systems targeting critical enzymes in disease pathways.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potent enzyme inhibitors, with a particular focus on kinase inhibitors for oncology. We will delve into the synthetic rationale, provide detailed protocols, and explore the mechanism of action of the resulting inhibitors, grounding our discussion in established chemical principles and cutting-edge research.
The core of this guide focuses on the synthesis of inhibitors based on the pyrazolo[1,5-a]pyridine scaffold, a key pharmacophore in several advanced kinase inhibitors.[4] We will use the potent and selective RET kinase inhibitor, Selpercatinib, as a representative example to illustrate the potential synthetic pathways originating from this compound.
The Strategic Importance of the this compound Scaffold
The structure of this compound offers a unique combination of reactive handles and a key pharmacophoric element:
-
The Propargyl Alcohol: This functional group is a versatile precursor for a multitude of organic transformations.[5] It can undergo oxidation to form a propargyl aldehyde, participate in coupling reactions such as the Sonogashira coupling, or be utilized in Mitsunobu reactions to introduce diverse functionalities.[5][6]
-
The 5-Methoxypyridine Moiety: This substituted pyridine ring is a key recognition element in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The methoxy group can provide additional interactions and influence the overall physicochemical properties of the final molecule.
Synthetic Pathway to Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
The following section outlines a plausible and efficient synthetic strategy to leverage this compound for the synthesis of a key intermediate in the production of pyrazolo[1,5-a]pyridine-based kinase inhibitors like Selpercatinib.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic workflow from the starting material to the final inhibitor.
Part 1: Oxidation of this compound to 6-Methoxynicotinaldehyde
The initial and critical step is the selective oxidation of the primary alcohol of the starting material to the corresponding aldehyde. This transformation is foundational, as the resulting 6-methoxynicotinaldehyde is a known precursor in the synthesis of Selpercatinib.[7]
Protocol: Oxidation of Propargyl Alcohol
Rationale: The use of manganese dioxide (MnO₂) is a mild and chemoselective method for the oxidation of allylic and benzylic alcohols, which also extends to propargylic alcohols. This reagent is particularly advantageous as it is less likely to oxidize the alkyne or the pyridine ring.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for prolonged reactions)
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL per gram of starting material), add activated MnO₂ (10 eq by weight) in one portion.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 6-methoxynicotinaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of the Pyrazolo[1,5-a]pyridine Core
The formation of the pyrazolo[1,5-a]pyridine ring system is a key step in the synthesis of many kinase inhibitors.[1][2][4][8] This is typically achieved through a cyclization reaction between an N-aminopyridinium salt and a suitable three-carbon synthon.
Protocol: Cyclization to form the Pyrazolo[1,5-a]pyridine Scaffold
Rationale: This protocol describes a general and robust method for the construction of the pyrazolo[1,5-a]pyridine core, which is a common strategy in medicinal chemistry.
Materials:
-
6-Methoxynicotinaldehyde (from Part 1)
-
A suitable N-amino-2-halopyridinium salt (e.g., 1-amino-2-chloropyridinium mesylate)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 6-methoxynicotinaldehyde (1.0 eq) and the N-amino-2-halopyridinium salt (1.1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.5 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazolo[1,5-a]pyridine intermediate.
Application in Kinase Inhibition: Targeting the RET Kinase
The pyrazolo[1,5-a]pyridine scaffold synthesized from this compound serves as the core of Selpercatinib, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[9][10][11]
Mechanism of Action:
RET is a proto-oncogene whose aberrant activation through mutations or fusions is a key driver in several cancers, including non-small cell lung cancer and thyroid carcinomas.[12][13] Selpercatinib acts as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type and mutated RET, thereby blocking its signaling and inhibiting cancer cell proliferation.[11][13]
Diagram: RET Kinase Inhibition
Caption: Simplified mechanism of RET kinase inhibition by Selpercatinib.
Quantitative Data: Inhibitory Activity
The following table summarizes the inhibitory activity of Selpercatinib against various RET alterations.
| Target | IC₅₀ (nM) |
| Wild-type RET | 6 |
| RET V804M (gatekeeper mutation) | 7 |
| RET M918T | 1 |
| KIF5B-RET fusion | 19 |
Data compiled from publicly available sources.[14]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic enzyme inhibitors. Its strategic combination of a reactive propargyl alcohol and a key pyridine pharmacophore makes it an ideal building block for constructing advanced kinase inhibitors like Selpercatinib. The synthetic pathways outlined in this application note provide a robust framework for researchers to explore the synthesis of novel inhibitors targeting a range of kinases and other enzymes. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation targeted therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113321668A - Synthesis of serpatatinib - Google Patents [patents.google.com]
- 4. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medkoo.com [medkoo.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
The Synthesis and Application of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: A Guide for Medicinal Chemists
The pyridine nucleus is a cornerstone in modern medicinal chemistry, prized for its ability to enhance pharmacological profiles, including metabolic stability, potency, and bioavailability.[1][2][3] Its derivatives are integral to a vast array of FDA-approved drugs, highlighting their significance in the development of novel therapeutics.[1] This guide provides an in-depth exploration of 3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol, a versatile building block that combines the favorable properties of the methoxypyridine scaffold with the synthetic utility of a propargyl alcohol.
This document will detail the optimized reaction conditions for the synthesis of this key intermediate via Sonogashira coupling, explore its subsequent chemical transformations, and discuss its applications in the broader context of drug discovery. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their synthetic endeavors.
Part 1: Synthesis and Optimization via Sonogashira Coupling
The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne (propargyl alcohol) with an aryl halide (3-bromo-5-methoxypyridine or 3-iodo-5-methoxypyridine).[4][5][6] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4][6]
The choice of halide on the pyridine ring is a critical determinant of reactivity, with iodides generally exhibiting higher reactivity than bromides, allowing for milder reaction conditions.[4] However, 3-bromo-5-methoxypyridine is often more commercially available and cost-effective.
Diagram of the Sonogashira Coupling Reaction
Caption: Sonogashira coupling of 3-bromo-5-methoxypyridine and propargyl alcohol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Sonogashira coupling procedures.[7]
Materials:
-
3-Bromo-5-methoxypyridine
-
Propargyl alcohol
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF (10 mL per 1 mmol of 3-bromo-5-methoxypyridine) and triethylamine (2.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Table of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Robust and commercially available. Other catalysts like Pd(PPh₃)₄ can also be used.[6] |
| Copper(I) Co-catalyst | CuI (3-10 mol%) | Accelerates the reaction by facilitating the formation of a copper acetylide intermediate.[6] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent. DIPA can sometimes offer better results. |
| Solvent | THF, Toluene, or DMF | Anhydrous conditions are crucial for optimal catalyst performance.[7] |
| Temperature | Room Temperature to 50 °C | Higher temperatures may be required for less reactive bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and unwanted side reactions. |
Part 2: Subsequent Transformations and Synthetic Utility
The propargyl alcohol moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. One notable application is the synthesis of substituted oxazolidinones, which are important scaffolds in medicinal chemistry, particularly in the development of antibacterial agents.[4][8]
Diagram of Oxazolidinone Synthesis
Caption: Synthesis of an oxazolidinone from a propargyl alcohol.
Experimental Protocol: Synthesis of a Pyridyl-Substituted Oxazolidinone
This protocol is based on general procedures for the base-catalyzed cyclization of propargylic alcohols with isocyanates.[4]
Materials:
-
This compound
-
p-Toluenesulfonyl isocyanate
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the corresponding N-substituted-4-((5-methoxypyridin-3-yl)methylene)oxazolidin-2-one.
Part 3: Applications in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The methoxy substituent can further modulate the electronic properties and metabolic stability of the molecule. The incorporation of a propargyl alcohol provides a handle for further functionalization, allowing for the exploration of a wider chemical space.
Methoxypyridine derivatives have shown a wide range of pharmacological activities, including use as gamma-secretase modulators for potential Alzheimer's disease therapy, and as components of various kinase inhibitors.[9][10] The structural motif present in this compound makes it a valuable precursor for the synthesis of libraries of compounds for screening against various therapeutic targets.
Part 4: Characterization and Analytical Protocols
The identity and purity of this compound should be confirmed by standard analytical techniques.
Table of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group, a triplet for the hydroxyl proton, and signals for the methylene protons adjacent to the alcohol and the alkyne. |
| ¹³C NMR | Signals corresponding to the pyridine ring carbons, the methoxy carbon, the acetylenic carbons, and the methylene carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2200-2250 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹).[1][9][11] |
| Melting Point | Expected to be a solid at room temperature. |
Purification:
Standard purification for propargyl alcohols involves flash column chromatography on silica gel.[7] It is important to note that some propargyl alcohols can be sensitive to heat, so vacuum distillation should be performed with care to avoid decomposition.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel tetrahydro-thieno pyridyl oxazolidinone: an antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets | IDEALS [ideals.illinois.edu]
- 11. Propargyl alcohol(107-19-7) IR Spectrum [chemicalbook.com]
Application Notes and Protocols for the Utilization of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol in Synthetic Chemistry
Introduction: A Versatile Heterocyclic Building Block
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a valuable bifunctional building block for researchers in medicinal chemistry and materials science. Its structure incorporates a terminal propargyl alcohol, a reactive handle for a variety of transformations, and a 3,5-disubstituted pyridine ring, a common motif in pharmacologically active compounds. The methoxy group on the pyridine ring can modulate the electronic properties and metabolic stability of derivative compounds, making this reagent particularly attractive for drug discovery programs.
These application notes provide a comprehensive guide to the use of this compound in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." The protocols provided herein are based on established methodologies for similar substrates and are intended to serve as a robust starting point for synthetic endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 898561-63-2 | |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Solid |
Application I: Sonogashira Coupling for the Synthesis of Aryl/Heteroaryl-Substituted Alkynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it proceeds under relatively mild conditions, tolerating a wide range of functional groups. For this compound, the Sonogashira coupling offers a direct route to the synthesis of diarylacetylene derivatives, which are of significant interest in materials science and as precursors to complex heterocyclic systems.
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl/heteroaryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with 3-Iodoanisole
This protocol describes a general procedure for the Sonogashira coupling. Researchers should note that reaction conditions, particularly the choice of palladium catalyst, ligand, base, and solvent, may require optimization for different aryl/heteroaryl halides.
Materials:
-
This compound
-
3-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 3-iodoanisole (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add a mixture of anhydrous toluene and anhydrous THF (e.g., 2:1 v/v) to the flask, followed by the addition of triethylamine (2.0 eq). The reaction mixture should be a suspension.
-
Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.
Expected Outcome:
The reaction is expected to yield 1-(5-methoxypyridin-3-yl)-3-(3-methoxyphenyl)prop-2-yn-1-ol. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
| Parameter | Recommended Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, Diisopropylethylamine (DIPEA) |
| Solvent | THF, Toluene, DMF |
| Temperature | Room Temperature to 80 °C |
Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,2,3-Triazoles
The CuAAC reaction is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. The resulting triazole ring is a stable and versatile linker, often used in bioconjugation, drug discovery, and materials science.
Reaction Principle
The CuAAC reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The copper(I) species coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.
Figure 2: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocol: CuAAC of this compound with Benzyl Azide
This protocol outlines a general procedure for the CuAAC reaction. The reaction is known for its robustness and is often performed in aqueous solvent mixtures.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.
-
Prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate.
-
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Initiation of the Reaction: To the stirred solution, add the sodium ascorbate solution (0.1 eq) followed by the copper(II) sulfate solution (0.05 eq). A color change is often observed upon addition of the copper sulfate.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Expected Outcome:
The reaction is expected to produce (1-(benzyl)-1H-1,2,3-triazol-4-yl)(5-methoxypyridin-3-yl)methanol. The structure and purity of the product should be confirmed by spectroscopic methods.
| Parameter | Recommended Condition |
| Copper Source | CuSO₄·5H₂O, CuI |
| Reducing Agent | Sodium Ascorbate |
| Solvent | t-BuOH/H₂O, DMF, DMSO |
| Temperature | Room Temperature |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic azides, such as benzyl azide, are potentially explosive and should be handled with care. Avoid heating and friction.
-
Palladium and copper catalysts are toxic and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion in Sonogashira coupling | Inactive catalyst | Use freshly opened or properly stored palladium and copper catalysts. Consider pre-activation of the palladium catalyst. |
| Poor quality of base or solvent | Use freshly distilled and anhydrous solvents and bases. | |
| Formation of alkyne homocoupling (Glaser coupling) product | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly. |
| Low yield in CuAAC reaction | Oxidation of Cu(I) to Cu(II) | Use freshly prepared sodium ascorbate solution. Ensure an adequate amount of reducing agent is present. |
| Poor solubility of starting materials | Try a different solvent system, such as DMF or DMSO. Gentle heating may be required in some cases. |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of complex molecules. The Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition are two powerful transformations that enable the efficient incorporation of this scaffold into diverse molecular architectures. The protocols provided in these application notes serve as a reliable starting point for researchers to explore the rich chemistry of this compound in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible results.
Application Notes & Protocols: The Strategic Use of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol as a Core Intermediate for Novel Monoacylglycerol Lipase (MAGL) Inhibitors
Abstract
Monoacylglycerol lipase (MAGL) is a pivotal enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG).[1][2][3] Its inhibition presents a promising therapeutic strategy for a range of neurological and inflammatory disorders by augmenting endocannabinoid signaling and reducing the production of pro-inflammatory arachidonic acid.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the synthesis and application of 3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol, a key heterocyclic building block for the development of potent and selective MAGL inhibitors. We detail a robust Sonogashira coupling for the synthesis of this intermediate and its subsequent elaboration into a representative triazole-based MAGL inhibitor, offering researchers a validated pathway for creating novel chemical entities targeting this critical enzyme.
Introduction: MAGL as a Therapeutic Target
The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates a vast array of physiological processes, including pain, inflammation, mood, and cognition.[6][7] A primary function of the ECS is the regulation of neurotransmission via two key endocannabinoids: anandamide (AEA) and 2-arachidonoylglycerol (2-AG). MAGL is the principal enzyme responsible for hydrolyzing the more abundant 2-AG in the central nervous system into arachidonic acid (AA) and glycerol.[6][7][8]
The dual role of MAGL makes it a compelling therapeutic target.[5]
-
Augmenting Neuroprotective Signaling: By inhibiting MAGL, levels of 2-AG are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which can produce analgesic, anxiolytic, and neuroprotective effects.[1][2][3]
-
Reducing Neuroinflammation: MAGL-mediated hydrolysis of 2-AG is a primary source of arachidonic acid in the brain, a precursor to pro-inflammatory prostaglandins.[3] MAGL inhibition, therefore, simultaneously reduces the production of these inflammatory mediators.[3]
This unique mechanism has positioned MAGL inhibitors as potential treatments for Alzheimer's disease, Parkinson's disease, chronic pain, and other neuroinflammatory conditions.[1][4][5][9]
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to the Purification of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
An Application Note for Drug Development Professionals
Abstract
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a key heterocyclic building block in medicinal chemistry and materials science. The presence of a basic pyridine ring, a polar methoxy group, and a hydrogen-bonding propargyl alcohol moiety imparts significant polarity and specific chemical properties that make its purification a non-trivial step in any synthetic sequence. Achieving high purity is paramount for reliable downstream applications, accurate biological screening, and regulatory compliance. This guide provides an in-depth analysis of robust purification techniques, focusing on the underlying chemical principles to empower researchers to select and optimize the most suitable method for achieving high-purity material.
Compound Profile and Purification Challenges
Understanding the physicochemical properties of this compound is the foundation for developing an effective purification strategy. The molecule's structure presents a unique combination of features that must be addressed.
-
Polarity and Solubility : The presence of the pyridine nitrogen, methoxy oxygen, and hydroxyl group makes the compound highly polar.[1][2] This dictates its poor solubility in non-polar solvents (e.g., hexanes) and good solubility in polar organic solvents (e.g., methanol, ethyl acetate).[2]
-
Basicity : The pyridine ring (pKa of conjugate acid ~5.2) can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing during column chromatography.
-
Thermal Sensitivity : Propargyl alcohols can be susceptible to decomposition at elevated temperatures.[3] The predicted high boiling point of this compound makes standard distillation impractical and potentially destructive.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [6][7] |
| Molecular Weight | 163.17 g/mol | [6][7] |
| Appearance | Solid | [6] |
| CAS Number | 898561-63-2 | [6][7] |
| Predicted Boiling Point | 324.7 ± 37.0 °C | [5] |
| Predicted pKa | 13.14 ± 0.10 | [5] |
Core Purification Strategy: A Decision Workflow
The optimal purification path depends on the nature of the crude material and the impurities present. The following workflow provides a logical decision-making process.
References
- 1. waters.com [waters.com]
- 2. rawsource.com [rawsource.com]
- 3. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]
- 6. 3-(5-メトキシ-ピリジン-3-イル)-プロパ-2-イン-1-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
Application Notes and Protocols for the Derivatization of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a common scaffold in numerous pharmaceuticals, and a propargyl alcohol moiety, which serves as a reactive handle for a wide array of chemical transformations. The methoxy group on the pyridine ring can modulate the electronic properties and metabolic stability of derivatives, while the propargyl group, with its terminal alkyne and primary alcohol, offers two distinct points for derivatization. This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
I. Derivatization of the Hydroxyl Group
The primary alcohol of this compound is a prime site for modification, allowing for the introduction of diverse functionalities through etherification, esterification, and carbamate formation. These modifications can significantly impact the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
A. Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage.[1][2]
Causality Behind Experimental Choices:
-
Base Selection: A strong base is required to deprotonate the alcohol. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.[1][2] For substrates sensitive to harsh bases, milder conditions using bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent can be effective.[2]
-
Solvent Choice: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation of the base without strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity.[2]
-
Alkyl Halide: Primary alkyl halides are the best electrophiles for this reaction to minimize the competing E2 elimination pathway.[3]
Experimental Protocol: Synthesis of a Propargyl Pyridinyl Ether
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value/Condition | Rationale |
| Base | NaH, KH, K2CO3 | Strong, non-nucleophilic base for alkoxide formation. |
| Solvent | THF, DMF | Polar aprotic solvent to favor SN2 reaction. |
| Temperature | 0 °C to reflux | Initial cooling for safety, then heating to drive the reaction. |
| Reactant Ratio | Alcohol:Base:Halide = 1:1.2:1.1 | Slight excess of base and halide to ensure complete conversion. |
Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of propargyl pyridinyl ethers.
B. Esterification
Esterification of the primary alcohol can be achieved using various acylating agents, with acyl chlorides and carboxylic anhydrides being the most common. These reactions are typically fast and high-yielding.
Acyl chlorides are highly reactive and react readily with alcohols to form esters. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[5][6][7]
Experimental Protocol: Synthesis of a Propargyl Ester with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or THF
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Carboxylic anhydrides are less reactive than acyl chlorides but are still effective for esterification. These reactions are often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in the presence of a stoichiometric base like triethylamine.[8][9]
Experimental Protocol: Synthesis of a Propargyl Ester with a Carboxylic Anhydride
Materials:
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride)
-
Anhydrous DCM
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Add the carboxylic anhydride (1.2 eq) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Table 2: Comparison of Esterification Reagents
| Reagent | Reactivity | Byproduct | Catalyst/Base |
| Acyl Chloride | High | HCl | Stoichiometric base (e.g., TEA, Pyridine) |
| Carboxylic Anhydride | Moderate | Carboxylic Acid | Catalytic DMAP + Stoichiometric base (e.g., TEA) |
C. Carbamate Formation
Carbamates are important functional groups in medicinal chemistry, often used as isosteres for amides and esters. They can be synthesized from the propargyl alcohol by reaction with an isocyanate or through other multi-component reactions.[10]
Experimental Protocol: Synthesis of a Propargyl Carbamate from an Isocyanate
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous THF or DCM
-
Dibutyltin dilaurate (DBTDL) (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
If the reaction is slow, a catalytic amount of DBTDL can be added.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by trituration with a non-polar solvent (e.g., hexanes) or by column chromatography.
II. Derivatization of the Terminal Alkyne
The terminal alkyne of this compound is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
A. Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[3]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (often generated in situ from a Pd(II) precursor) and a copper(I) salt (e.g., CuI) is the classic system.[3] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne.[3]
-
Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[3]
-
Solvent: A variety of solvents can be used, with THF and DMF being common choices.
Experimental Protocol: Sonogashira Coupling with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Anhydrous triethylamine (TEA)
-
Anhydrous THF
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), CuI (0.04 eq), and PPh3 (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF and anhydrous TEA.
-
Add this compound (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Workflow for Sonogashira Coupling
References
- 1. aceschem.com [aceschem.com]
- 2. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 9. interchim.fr [interchim.fr]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Welcome to the technical support center for the synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Sonogashira cross-coupling reaction. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis, providing a solid foundation before you begin your experiment.
Q1: What is the most common synthetic route for this compound, and what are the key reaction components?
The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (3-bromo-5-methoxypyridine).[2] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[2]
Core Reaction Diagram
Caption: Core components of the Sonogashira coupling reaction.
Q2: Why is a palladium catalyst and a copper co-catalyst typically required?
The reaction proceeds via two interconnected catalytic cycles.[2]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 3-bromo-5-methoxypyridine. This is often the rate-determining step.[3] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]
-
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of the base to form a more reactive copper acetylide intermediate.[5] This intermediate readily transfers the acetylenic group to the palladium center during the transmetalation step, allowing the reaction to proceed under milder conditions than copper-free variants.[1][2]
Simplified Sonogashira Catalytic Cycle
References
Technical Support Center: Synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Welcome to the dedicated technical support guide for the synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. This resource is tailored for researchers, medicinal chemists, and process development scientists who are utilizing Sonogashira cross-coupling for the preparation of this and structurally related pyridyl alkynes. This guide provides in-depth, experience-driven troubleshooting advice and robust protocols to help you navigate the common challenges associated with this specific transformation.
The synthesis of substituted arylalkynes is a cornerstone of modern organic chemistry, with the Sonogashira reaction being a premier method for forming sp²-sp carbon-carbon bonds.[1] However, the reaction is not without its nuances, particularly when dealing with heterocyclic substrates like 3-halo-5-methoxypyridine, which can present unique challenges in terms of reactivity and catalyst stability. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying chemical reasoning to empower you to solve a wider range of synthetic challenges.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues observed during the Sonogashira coupling of a 3-halopyridine derivative with propargyl alcohol.
FAQ 1: Low or No Conversion of Starting Material
Question: I am seeing very low or no consumption of my 3-bromo-5-methoxypyridine starting material. What are the likely causes?
Answer: This is a frequent issue, often pointing to problems with catalyst activity or reaction conditions. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[2] While aryl bromides are commonly used, they can be sluggish compared to iodides and may require more forcing conditions.[3]
Troubleshooting Checklist:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.
-
Insufficient Temperature: Aryl bromides often require higher temperatures for efficient oxidative addition, which is frequently the rate-limiting step.[3]
-
Solution: If you are running the reaction at room temperature, try increasing it to a range of 50-80 °C. For particularly stubborn reactions, temperatures up to 100 °C in a sealed vessel may be necessary.[3]
-
-
Ineffective Base: The base is crucial for deprotonating the terminal alkyne.[6] If the base is weak or not sufficiently soluble, the reaction will stall.
-
Poor Reagent Quality:
-
Palladium Catalyst: Palladium(0) species are sensitive to air.[2] If you are not using a pre-catalyst like Pd(PPh₃)₂Cl₂, ensure your Pd(0) source is fresh.
-
Copper(I) Iodide: CuI can oxidize over time to greenish Cu(II) species, which are ineffective. Use only white or off-white CuI.
-
FAQ 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Question: My main byproduct is the dimer of propargyl alcohol (1,4-dihydroxybuta-1,3-diyne). How can I prevent this?
Answer: This side reaction, known as Glaser or Hay coupling, is the most common and often most frustrating side reaction in Sonogashira couplings.[9] It is promoted by the copper(I) co-catalyst and the presence of oxygen.[10][11]
Troubleshooting Strategies:
-
Ensure Rigorous Anaerobic Conditions: Oxygen is the primary oxidant for Glaser coupling.[9][10]
-
Protocol: Before adding the catalyst and reagents, thoroughly degas your solvent and the reaction mixture. This is best achieved by at least three cycles of freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[8]
-
-
Minimize Copper Catalyst: While copper accelerates the reaction, an excess can significantly promote homocoupling.[3]
-
Solution: Use a substoichiometric amount of CuI relative to the palladium catalyst (e.g., 1-2 mol% Pd, 0.5-1 mol% Cu). In some cases, reducing the copper loading can dramatically suppress the side reaction.
-
-
Switch to Copper-Free Conditions: Numerous protocols have been developed to eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[2][8]
-
Protocol: A common copper-free system involves a palladium catalyst, a suitable phosphine ligand, and an amine base (often used as the solvent or co-solvent).[4] See the detailed protocol in Part 2.
-
-
Control Reagent Addition:
-
Solution: Add the propargyl alcohol slowly via syringe pump to the reaction mixture. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.
-
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Key Advantage of Copper-Free |
| Co-catalyst | CuI (typically 0.5-5 mol%) | None | Eliminates primary pathway for Glaser coupling[8] |
| Base | Amine (e.g., TEA, DIPEA) | Often stronger base (e.g., Cs₂CO₃) or excess amine | Can drive reactions with less reactive halides |
| Oxygen Sensitivity | High (promotes homocoupling) | Lower, but inert atmosphere is still crucial for Pd(0) stability | Reduced risk of diyne byproduct formation[10] |
| Typical Substrates | Aryl Iodides, Bromides | Aryl Bromides, Chlorides, Triflates | Broader substrate scope for less reactive partners |
Table 1: Comparison of Standard and Copper-Free Sonogashira Conditions.
FAQ 3: Product is Decomposing or Forming Tar
Question: The reaction turns dark, and I'm isolating a complex mixture or tar instead of my product. What's happening?
Answer: Tar formation often indicates catalyst decomposition (forming palladium black) or instability of the product or starting materials under the reaction conditions. The combination of a basic amine, heat, and a metal catalyst can be harsh.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can lead to decomposition. If you are heating above 80 °C, try reducing the temperature and running the reaction for a longer period.[3]
-
Check Base Compatibility: While amine bases are standard, they can sometimes participate in side reactions. Consider an alternative inorganic base like K₂CO₃ or Cs₂CO₃.[2]
-
Product Instability: Poly-conjugated systems can be unstable. Once the reaction is complete (as judged by TLC or LC-MS), work it up promptly. Do not let it stir for extended periods unnecessarily.
FAQ 4: Difficulty with Product Purification
Question: My product is very polar, and it's difficult to separate from baseline impurities and residual base using column chromatography. What are some effective purification strategies?
Answer: The presence of both a pyridine nitrogen and a primary alcohol makes this compound quite polar. This can cause it to streak or bind irreversibly to silica gel.
Purification Workflow:
-
Aqueous Work-up:
-
First, remove the amine base. Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane (DCM). Wash with water or a dilute brine solution to remove the bulk of the amine hydrohalide salt. A mild acidic wash (e.g., dilute NH₄Cl solution) can also be used, but be cautious as strongly acidic conditions could potentially affect the methoxy group or the alkyne.
-
-
Column Chromatography Optimization:
-
Deactivate the Silica: The acidic nature of standard silica gel can be problematic for basic compounds like pyridines. Pre-treating the silica gel by slurrying it in the eluent containing a small amount of triethylamine (~1%) can neutralize the acidic sites and significantly improve chromatography.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. If the product is still retained, switch to a more polar system like methanol in DCM. For highly polar compounds, systems like 5-10% methanol in DCM often work well.[12]
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18 reversed-phase column for flash chromatography, which separates based on polarity in a different manner.[12]
-
Part 2: Protocols and Methodologies
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of 3-bromo-5-methoxypyridine with propargyl alcohol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-methoxypyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.02 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., THF or DMF) via syringe, followed by degassed triethylamine (3.0 equiv.).
-
Alkyne Addition: Add propargyl alcohol (1.2 equiv.) dropwise to the stirring mixture.
-
Reaction: Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent) using a gradient of ethyl acetate in hexanes.
Diagram of the Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a persistent issue.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add 3-bromo-5-methoxypyridine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add degassed anhydrous acetonitrile via syringe.
-
Alkyne Addition: Add propargyl alcohol (1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common Sonogashira reaction issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labex.hu [labex.hu]
Technical Support Center: Purification of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Welcome to the dedicated technical support guide for the purification of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structure of this molecule, featuring a polar propargyl alcohol, a basic pyridine core, and a methoxy group, presents specific challenges during purification. This guide provides in-depth, experience-driven advice to help you navigate these challenges and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: My crude material is a dark, sticky oil, but the product is listed as a solid. What is the likely cause?
A1: This is a common observation. The dark coloration and oily consistency are often due to residual palladium catalyst from the Sonogashira coupling reaction, polymeric byproducts, and potentially Glaser-Hay homocoupling byproducts of the terminal alkyne starting material. The target compound itself is a solid[1]. Proper purification will remove these impurities to yield the final solid product.
Q2: What is the best way to monitor the purification of this compound by Thin Layer Chromatography (TLC)?
A2: Due to the pyridine ring and the conjugated system, the compound should be visible under short-wave UV light (254 nm)[2]. For more sensitive visualization, especially for detecting byproducts, a potassium permanganate (KMnO₄) stain is highly effective as it reacts with the alkyne and alcohol functional groups, appearing as a yellow spot on a purple background[2][3][4]. Anisaldehyde stains can also be useful for visualizing the alcohol group[1][3].
Q3: Is this compound stable to acidic or basic conditions during workup and purification?
A3: Propargyl alcohols can be sensitive to both strong acids and bases. Under strongly acidic conditions, the propargyloxy group can be cleaved[5]. Strong bases can promote polymerization or other side reactions[6]. It is advisable to use mild workup conditions, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). During chromatographic purification, avoid highly acidic or basic mobile phase additives unless necessary and after confirming stability on a small scale.
Q4: What are the most common reaction byproducts I should be looking for?
A4: The most prevalent byproduct from a Sonogashira coupling is the homocoupled diyne, a result of Glaser-Hay coupling of your propargyl alcohol starting material[7][8][9]. You may also have unreacted starting materials (3-halo-5-methoxypyridine and propargyl alcohol) and residual palladium and copper catalysts.
In-Depth Troubleshooting Guides
Problem 1: Low Yield and/or Co-elution of Impurities During Column Chromatography
The combination of a polar alcohol and a basic pyridine ring (pKa of 3-methoxypyridine is approximately 4.78) can lead to significant tailing on standard silica gel, resulting in poor separation and low recovery of the pure compound[10][11].
References
- 1. Stains for Developing TLC Plates [faculty.washington.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. solechem.eu [solechem.eu]
- 7. benchchem.com [benchchem.com]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 3-METHOXYPYRIDINE CAS#: 7295-76-3 [amp.chemicalbook.com]
- 11. 3-METHOXYPYRIDINE | 7295-76-3 [chemicalbook.com]
Technical Support Center: 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Document ID: TSC-MPYP-STAB-001
Welcome to the technical support guide for 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this bifunctional molecule. Our goal is to provide proactive guidance and reactive troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
The structure of this compound, containing both a propargyl alcohol and a methoxypyridine moiety, presents unique chemical properties. The propargyl group is known for its reactivity, particularly its susceptibility to oxidation and rearrangement, while the pyridine ring introduces basicity and potential light sensitivity.[1][2][3][4][5] Understanding these characteristics is paramount for its successful application.
Frequently Asked Questions (FAQs): Proactive Stability Management
This section addresses common questions regarding the handling, storage, and use of this compound to prevent degradation before it occurs.
Q1: What are the primary stability concerns for this compound?
A1: The two main points of instability are the propargyl alcohol and the pyridine ring.
-
Propargyl Alcohol Moiety: This group is susceptible to oxidation, which converts the primary alcohol to a highly reactive ynone (an α,β-unsaturated alkynone).[1][6][7][8] This oxidation can be promoted by atmospheric oxygen, transition metal contaminants, or strong oxidizing agents. Additionally, under acidic or metal-catalyzed conditions, propargyl alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form enones.[9][10]
-
Methoxypyridine Moiety: The pyridine nitrogen atom has a basic lone pair of electrons, making the compound susceptible to reactions in acidic media (pH < 5), leading to salt formation which can alter solubility and reactivity.[11][12] Pyridine derivatives can also be sensitive to UV light, potentially leading to photoreactions or degradation over time.[2][4][13]
Q2: How should I properly store the solid compound and its solutions?
A2: Proper storage is critical to maintain the compound's integrity. Based on best practices for propargyl alcohols and pyridine derivatives, we recommend the following conditions.[14][15][16][17]
| Condition | Solid Compound | Organic Stock Solution (e.g., in DMSO) | Aqueous Working Solution |
| Temperature | -20°C for long-term storage. | -20°C or -80°C. | Prepare fresh for each experiment. Do not store.[18] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Overlay with an inert gas before sealing and freezing. | N/A |
| Light | Protect from light using an amber vial. | Store in amber or foil-wrapped vials. | Protect from light during the experiment if possible. |
| Container | Tightly sealed glass vial. | Tightly sealed glass vial with a PTFE-lined cap. | Low-adhesion polypropylene tubes/plates.[18] |
Q3: Is the compound sensitive to pH in experimental assays?
A3: Yes. The pyridine ring has a pKa that makes it basic. In strongly acidic conditions (pH < 5), the nitrogen will be protonated. This can affect its interaction with biological targets and may catalyze degradation of the propargyl group. In strongly basic conditions (pH > 9), the alcohol proton can be removed, forming an alkoxide. Propargyl alcohol itself can present thermal hazards when mixed with strong bases.[19] It is crucial to assess the compound's stability in your specific assay buffer (see Protocol 1). We recommend maintaining experimental conditions between pH 6.0 and 8.0.
Q4: Can I expect issues with freeze-thaw cycles for my stock solution?
A4: While specific data for this molecule is limited, repeated freeze-thaw cycles are generally discouraged for complex organic molecules. Each cycle can introduce atmospheric moisture and oxygen into the solution, accelerating degradation. For best results, prepare single-use aliquots of your high-concentration stock solution in an organic solvent like DMSO.[18]
Troubleshooting Guide: Identifying and Solving Instability Issues
If you are encountering unexpected or inconsistent results, this guide provides a systematic approach to diagnosing and resolving potential stability problems.[20][21]
| Observed Problem | Probable Cause(s) Related to Instability | Recommended Solution(s) |
| Inconsistent activity or poor reproducibility in cell-based assays. | 1. Degradation in Aqueous Media: The compound is degrading over the time course of the experiment. 2. Oxidation: The propargyl alcohol is oxidizing to the more reactive ynone, which may have different activity or be cytotoxic.[22] 3. Adsorption: The compound is adsorbing to the surface of plastic labware. | 1. Perform a stability test in your specific assay medium (see Protocol 1). 2. Prepare fresh dilutions immediately before each experiment. Do not use aqueous solutions left standing for hours.[18] 3. Consider using antioxidants in the medium if compatible with your assay, or run experiments under low-oxygen conditions. 4. Use low-adhesion labware for preparing dilutions. |
| Appearance of new, unexpected spots on TLC or peaks in LC-MS after reaction/workup. | 1. Acid/Base Instability: The compound degraded during an acidic or basic workup step.[21] 2. Metal-Catalyzed Decomposition: Trace metals from reagents or spatulas may be catalyzing rearrangement or decomposition.[9] 3. Thermal Degradation: The reaction was run at an elevated temperature, causing decomposition. | 1. Test stability by spotting a solution of the pure compound on a TLC plate and exposing it to the acidic/basic conditions of your workup. 2. Perform a neutral workup. Avoid strong acids or bases; use saturated sodium bicarbonate and brine washes instead. 3. Use non-metal spatulas and high-purity reagents. Consider adding a chelating agent like EDTA if metal contamination is suspected. |
| Solid compound or stock solution develops a yellow/brown color over time. | Oxidative Degradation/Polymerization: This is a classic sign of oxidation or polymerization of the alkyne moiety. Exposure to air and/or light is the likely culprit.[4] | 1. Discard the discolored material. Purity is compromised. 2. Re-evaluate storage conditions. Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature (-20°C).[16][17] |
Visualizing Potential Degradation Pathways
To effectively troubleshoot, it is crucial to understand the likely chemical transformations the compound may undergo. The diagram below illustrates the primary potential degradation pathways stemming from the compound's core functional groups.
Caption: Potential degradation pathways for the title compound.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Aqueous Assay Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of parent compound remaining over time under your specific experimental conditions.
Objective: To determine the half-life (t½) of this compound in your chosen aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific aqueous assay buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
-
Thermostated incubator or water bath
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% anhydrous DMSO. Aliquot into single-use vials and store at -80°C.
-
Develop HPLC Method:
-
Establish an HPLC method that gives a sharp, well-resolved peak for the parent compound. A typical starting point is a gradient of water/ACN with 0.1% formic acid on a C18 column.
-
Determine the retention time and create a standard curve by injecting known concentrations to ensure a linear detector response.
-
-
Initiate Stability Experiment:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous assay buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent with your bioassay (e.g., 0.1%).
-
Vortex gently to mix thoroughly.
-
-
Time-Point Analysis:
-
T=0 Sample: Immediately after dilution, take a sample (e.g., 100 µL), quench it by adding an equal volume of cold ACN (to stop degradation and precipitate proteins if present), and place it in an HPLC vial. This is your 100% reference point.
-
Incubation: Place the remaining solution in a thermostated incubator set to your experimental temperature (e.g., 37°C).
-
Subsequent Samples: Remove aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Quench each sample immediately with cold ACN as done for the T=0 sample.
-
-
HPLC Analysis and Data Interpretation:
-
Analyze all samples by HPLC in a single run.
-
Integrate the peak area for the parent compound at each time point.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100.
-
Plot % Remaining versus time to determine the degradation kinetics and calculate the half-life. If the half-life is shorter than your experiment's duration, instability is a critical issue that must be addressed.
-
Caption: Workflow for assessing compound stability via HPLC.
References
- 1. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. rawsource.com [rawsource.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. rawsource.com [rawsource.com]
- 16. nj.gov [nj.gov]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. How To [chem.rochester.edu]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Welcome to the technical support guide for the synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this Sonogashira coupling reaction. Our goal is to provide you with actionable, field-tested insights to help you minimize impurities and maximize yield and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is contaminated with a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
Answer: This is the most frequently encountered issue. The dark, insoluble material is typically polymeric and/or oligomeric byproducts resulting from the homocoupling of propargyl alcohol, a reaction often referred to as Glaser coupling. This side reaction is highly dependent on the reaction conditions, particularly the presence of oxygen and the choice of copper source and base.
Causality Explained: The Sonogashira coupling relies on a synergistic catalytic cycle between palladium (which activates the aryl halide) and copper(I) (which activates the alkyne). However, in the presence of oxygen, copper(I) can be oxidized to copper(II), which actively promotes the oxidative self-coupling of terminal alkynes like propargyl alcohol to form 1,4-diynes. These diynes can further react and polymerize under the reaction conditions.
Troubleshooting & Prevention Protocol:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen.
-
Degassing: Before adding any reagents, thoroughly degas your solvent(s) (e.g., THF, DMF, or amines) by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes.
-
Schlenk Technique: Assemble your glassware hot from the oven and maintain a positive pressure of inert gas throughout the entire setup, reaction, and even the initial stages of workup. Use septa and cannulation for reagent transfers where possible.
-
-
Reagent Purity & Order of Addition:
-
Use high-purity, preferably freshly distilled, propargyl alcohol.
-
Add the reagents in a specific order: Start with the 3-bromo-5-methoxypyridine, solvent, and base. Degas this mixture. In a separate flask, prepare a solution of the palladium and copper catalysts and the propargyl alcohol. Transfer the catalyst/alkyne solution to the reaction flask under inert gas.
-
-
Choice of Base: An appropriate base is crucial. While triethylamine (TEA) is common, a bulkier amine base like diisopropylethylamine (DIPEA) can sometimes help suppress side reactions by sterically hindering the unwanted coupling pathways.
Below is a diagram illustrating the desired Sonogashira pathway versus the problematic Glaser coupling side reaction.
Caption: Competing reaction pathways in the synthesis.
Question 2: My reaction seems to stall or remains incomplete, even after extended reaction times. What could be the cause?
Answer: Incomplete conversion is often traced back to catalyst deactivation or suboptimal reaction parameters. The health of your palladium and copper catalysts is paramount.
Troubleshooting & Prevention Protocol:
-
Catalyst Quality and Handling:
-
Palladium Source: Use a reliable source of palladium catalyst, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) salt. Ensure the catalyst has been stored properly under inert gas, as palladium complexes can be sensitive to air and moisture.
-
Copper(I) Source: Copper(I) iodide (CuI) is the most common co-catalyst. It is notoriously sensitive to oxidation. Do not use CuI that has a greenish or brownish tint, which indicates the presence of copper(II). Use freshly purchased, off-white CuI or purify it if necessary.
-
-
Reaction Temperature: While many Sonogashira couplings are run at room temperature, some systems require gentle heating (e.g., 40-50 °C) to achieve a reasonable reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If you see the starting material being consumed very slowly, a modest increase in temperature can be beneficial. However, excessive heat can promote side reactions.
-
Solvent Choice: The solvent must fully dissolve all reactants. Tetrahydrofuran (THF) is a common choice. If solubility of the pyridine starting material is an issue, consider a co-solvent system or using a solvent like N,N-Dimethylformamide (DMF). Be aware that DMF must be of high purity (anhydrous) and thoroughly degassed.
| Observation | Potential Cause | Recommended Solution |
| No reaction initiation | Inactive catalyst (oxidized Pd or Cu) | Use fresh, properly stored catalysts. Ensure rigorous inert atmosphere. |
| Reaction starts but stalls | Insufficient catalyst loading | Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Poor solubility of starting material | Switch to a more suitable solvent (e.g., DMF) or use a co-solvent. Apply gentle heating (40-50 °C). | |
| Base is consumed or inappropriate | Ensure at least 2 equivalents of a suitable amine base (TEA, DIPEA) are used. |
Question 3: The purification by column chromatography is difficult. The product either runs with the starting material or smears across many fractions. How can I improve the separation?
Answer: Chromatographic purification of polar, nitrogen-containing compounds like this one can be challenging on standard silica gel due to interactions with acidic silanol groups. This can lead to peak tailing and poor separation.
Optimized Purification Protocol:
-
Pre-treatment of Crude Material (Workup):
-
After the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.
-
Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Crucial Step: Wash the combined organic layers with a dilute solution of a chelating agent, such as aqueous EDTA or Rochelle's salt. This step is highly effective at removing residual palladium and copper salts, which can otherwise interfere with chromatography and contaminate your final product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography Technique:
-
Deactivate the Silica: To prevent streaking, consider pre-treating your silica gel. You can do this by preparing the slurry in your starting eluent that has been doped with a small amount of triethylamine (~0.5-1% by volume). This neutralizes the acidic sites on the silica surface.
-
Solvent System Selection: A gradient elution is typically most effective.
-
Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate.
-
A typical starting point could be a 70:30 Hexanes:Ethyl Acetate mixture, gradually moving to 50:50 or even 30:70 depending on the polarity of the remaining impurities.
-
-
Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than loading it dissolved in a strong solvent. This will result in a much sharper band and better separation.
-
Caption: Recommended experimental workflow from setup to analysis.
Technical Support Center: Troubleshooting Reactions of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
A Senior Application Scientist's Guide to Navigating Reaction Failures
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] However, like any complex catalytic reaction, it can be prone to failure. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with reactions involving 3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to get your reaction back on track.
FAQ 1: My reaction shows little to no product formation. Where should I begin troubleshooting?
This is the most frequent and frustrating issue. A systematic approach is crucial to pinpointing the root cause. Low or no yield in a Sonogashira coupling can often be traced back to the integrity of your reagents or suboptimal reaction conditions.[3]
A. Reagent and Catalyst Integrity
The Sonogashira reaction is highly sensitive to the quality of its components. The palladium catalyst, in particular, is susceptible to deactivation.[3]
-
Palladium Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. The appearance of a black precipitate, known as palladium black, is a sign of catalyst decomposition and loss of activity.[3][4] Always use a fresh, high-quality palladium source.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst, but it is prone to oxidation. Use CuI from a freshly opened bottle to ensure its efficacy.[3]
-
Purity of Starting Materials: Impurities in your this compound or the aryl/vinyl halide can act as catalyst poisons. Ensure all your starting materials are of high purity.
-
Base Quality: Amine bases are a critical component of the reaction, and they should be anhydrous.[3] The presence of water can interfere with the reaction. Consider distilling the amine base before use if you suspect it is wet.
-
Solvent Quality: The solvent plays a significant role in catalyst stability and reaction rate.[5][6][7][8] It is essential to use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
B. Reaction Conditions
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][3] It is imperative to thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period) and to run the reaction under a strictly inert atmosphere using Schlenk techniques or a glovebox.
-
Reaction Temperature: The optimal temperature depends on the reactivity of your aryl halide. The general trend for halide reactivity is I > Br > OTf >> Cl.[1][9] While reactions with aryl iodides may proceed at room temperature, aryl bromides often require heating.[1][10] Aryl chlorides are particularly unreactive and may necessitate higher temperatures and specialized catalytic systems.[9]
Troubleshooting Workflow for Low/No Yield
Caption: Systematic troubleshooting workflow for low or no product yield.
FAQ 2: My reaction is producing a significant amount of a homocoupled alkyne byproduct. How can I prevent this?
The formation of a dimer of your starting alkyne, this compound, is a common side reaction known as Glaser coupling.[11][12] This occurs when two molecules of the terminal alkyne couple with each other, often promoted by the copper co-catalyst in the presence of oxygen.
A. Causes of Homocoupling
-
Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.
-
High Copper Concentration: An excessive amount of the copper(I) co-catalyst can accelerate the rate of homocoupling.[3]
-
High Alkyne Concentration: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.[3]
B. Solutions to Minimize Homocoupling
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction setup is completely free of air.[3]
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help to suppress the homocoupling side reaction.[3]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the undesired dimerization.[3]
-
Switch to a Copper-Free Protocol: If homocoupling continues to be a problem, the most effective solution is to switch to a copper-free Sonogashira protocol.[3][13]
Desired vs. Undesired Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Common problems with using 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Welcome to the technical support center for 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the use of this versatile building block in their experiments. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive experience with related heterocyclic and alkynic compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and properties of this compound.
Q1: What are the primary safety concerns when working with this compound?
A1: this compound contains a propargyl alcohol moiety, which dictates its primary safety precautions. Propargyl alcohols are known to be flammable, toxic, and corrosive.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[1] Specifically, propargyl alcohol itself can cause severe skin burns and eye damage.[2][3][4]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][5]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[5]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces as propargyl alcohols can be flammable.[2][4][6]
-
Storage: Store in a cool, dry, and dark place, away from oxidizing agents and strong bases.[2][4][6] The compound is a solid, which mitigates vapor-related risks compared to liquid propargyl alcohol.[7]
Q2: How should I properly store this compound to ensure its stability?
A2: The stability of this compound is influenced by its propargyl alcohol and pyridine functionalities. Propargyl alcohols can polymerize upon heating or in the presence of a base.[1] The pyridine ring can also participate in various reactions.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition and potential polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the alcohol and alkyne moieties. |
| Light | Amber vial or dark location | To prevent light-induced degradation.[4] |
| Container | Tightly sealed container | To prevent moisture absorption, which can affect reactivity. |
Q3: What are the key structural features of this compound and how do they influence its reactivity?
A3: The reactivity of this molecule is governed by three key functional groups: the terminal alkyne, the primary alcohol, and the methoxypyridine ring.
-
Terminal Alkyne: The proton on the terminal alkyne is relatively acidic (pKa ≈ 25 for a typical terminal alkyne), allowing for deprotonation with a strong base to form a highly nucleophilic acetylide anion.[8][9] This is the basis for its use in coupling reactions like the Sonogashira reaction.
-
Primary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification.[6][10] It also contributes to the compound's polarity.
-
Methoxypyridine Ring: The pyridine ring is a heterocyclic aromatic system. The nitrogen atom is basic and can be protonated or act as a ligand for metal catalysts, potentially influencing catalytic reactions.[11] The methoxy group is an electron-donating group, which can affect the electronic properties of the pyridine ring.
References
- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. aksci.com [aksci.com]
- 4. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 5. rawsource.com [rawsource.com]
- 6. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]
- 7. 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol AldrichCPR 898561-63-2 [sigmaaldrich.com]
- 8. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 11. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Welcome to the technical support guide for the purification of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this molecule. Given the compound's trifunctional nature—possessing a pyridine ring, a propargyl alcohol moiety, and a methoxy group—its purification requires careful consideration of its inherent chemical properties.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, offering scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its purification?
A1: The purification strategy is dictated by three key structural motifs:
-
Pyridine Ring: The basic nitrogen atom can interact strongly with acidic stationary phases like silica gel, often leading to peak tailing in chromatography.[1] It also increases the compound's polarity and potential for aqueous solubility.
-
Propargyl Alcohol: This group is susceptible to thermal degradation and polymerization, especially at elevated temperatures or in the presence of strong bases.[2][3][4][5][6] The terminal hydroxyl group provides a site for hydrogen bonding, influencing solubility.
-
Methoxy Group: This electron-donating group can influence the reactivity of the pyridine ring.
Q2: My crude product from a Sonogashira coupling reaction is a complex mixture. What are the likely byproducts?
A2: Sonogashira reactions, while powerful for forming C(sp)-C(sp²) bonds, can generate several byproducts that complicate purification.[7] Common impurities include:
-
Homocoupled Alkyne (Glaser coupling): Dimerization of the propargyl alcohol starting material. This is often promoted by the copper co-catalyst, especially in the presence of oxygen.[8][9]
-
Unreacted Starting Materials: Residual 3-halo-5-methoxypyridine and propargyl alcohol.
-
Catalyst Residues: Palladium and copper complexes can persist in the crude product.
Q3: I am observing significant peak tailing during silica gel column chromatography. What is the cause and how can I mitigate it?
A3: Peak tailing is a frequent issue with pyridine-containing compounds on silica gel.[1] The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[1]
Mitigation Strategies:
-
Basified Silica/Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This deactivates the acidic silanol groups, preventing strong analyte interaction.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a polymer-based stationary phase, which have fewer acidic sites.[1]
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobicity, reverse-phase (e.g., C18) chromatography can be an effective alternative.
Troubleshooting Guides
Issue 1: Product Degradation During Purification
Q: My product appears to be degrading on the column or during solvent evaporation. How can I prevent this?
A: Propargyl alcohols can be thermally sensitive, undergoing decomposition or polymerization at elevated temperatures.[2][3][4][5][10] The pyridine moiety can also contribute to instability under certain conditions.
Workflow for Minimizing Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. rawsource.com [rawsource.com]
Validation & Comparative
A Comprehensive Guide to the Structural Elucidation of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol Utilizing NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, a substituted pyridine derivative with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present predicted and comparative data, and explore alternative analytical techniques to provide a holistic understanding of its structural analysis.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a propargyl alcohol moiety. Its precise molecular structure is crucial for understanding its chemical reactivity, biological activity, and potential as a scaffold in drug design. NMR spectroscopy stands as the preeminent technique for the complete structural assignment of such organic molecules in solution.[1]
Compound Profile:
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| CAS Number | 898561-63-2 | [2] |
| Structure | ![]() | [2] |
The Unparalleled Power of NMR in Structural Elucidation
NMR spectroscopy provides an unparalleled depth of structural information by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within a molecule.[1] This technique not only allows for the identification of different chemical environments of atoms but also reveals their connectivity through spin-spin coupling, enabling a complete and unambiguous structural assignment. For a molecule like this compound, with its distinct aromatic and aliphatic regions, a suite of 1D and 2D NMR experiments is the most robust approach for characterization.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[3] The following protocol outlines the steps for obtaining high-resolution spectra of this compound.
Step-by-Step Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.[3]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is of high purity to avoid extraneous signals.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[3][6]
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition:
The following is a typical workflow for acquiring a comprehensive set of NMR data on a standard 400 or 500 MHz spectrometer.
Caption: Experimental workflow for NMR analysis.
Predicted NMR Data and Interpretation for this compound
In the absence of publicly available experimental spectra, we can predict the ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the methoxy group, the methylene protons of the propargyl alcohol, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.45 | d | 1.8 | Deshielded due to proximity to the electronegative nitrogen atom.[7][8] |
| H-4 | 7.70 | dd | 2.8, 1.8 | Influenced by both the nitrogen and the alkynyl substituent. |
| H-6 | 8.30 | d | 2.8 | Deshielded by the adjacent nitrogen.[7][8] |
| -OCH₃ | 3.90 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. |
| -CH₂OH | 4.50 | t | 6.0 | Methylene protons adjacent to an alkyne and a hydroxyl group. |
| -OH | ~2.0 (broad) | s | - | Chemical shift can vary with concentration and temperature; often a broad singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 148.0 | Most deshielded aromatic carbon due to proximity to nitrogen.[9] |
| C-3 | 120.0 | Carbon bearing the alkynyl substituent. |
| C-4 | 140.0 | Aromatic CH carbon. |
| C-5 | 157.0 | Carbon attached to the electron-donating methoxy group. |
| C-6 | 145.0 | Aromatic CH carbon adjacent to nitrogen. |
| -OCH₃ | 55.5 | Typical chemical shift for a methoxy carbon. |
| -C≡C- | 85.0 | Alkynyl carbon attached to the pyridine ring.[6] |
| -C≡C- | 88.0 | Alkynyl carbon attached to the methylene group.[6] |
| -CH₂OH | 51.0 | Methylene carbon attached to the hydroxyl group. |
Advanced 2D NMR for Unambiguous Assignment
For a comprehensive and irrefutable structural confirmation, a series of 2D NMR experiments are indispensable.[10][11]
-
DEPT-135: This experiment distinguishes between CH, CH₂, and CH₃ groups.[12][13] In our target molecule, it would show positive signals for the CH carbons of the pyridine ring and a negative signal for the -CH₂OH carbon. Quaternary carbons (including the alkynyl carbons and C-3 and C-5 of the pyridine ring) would be absent.[14][15]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the coupled pyridine ring protons (H-2 with H-4, and H-4 with H-6). A correlation between the -CH₂OH protons and the -OH proton might also be observed, depending on the rate of proton exchange.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for definitively assigning the signals of protonated carbons. For our molecule, HSQC would show cross-peaks connecting H-2 to C-2, H-4 to C-4, H-6 to C-6, the -OCH₃ protons to the -OCH₃ carbon, and the -CH₂OH protons to the -CH₂OH carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[9] HMBC is crucial for piecing together the molecular skeleton, especially around quaternary carbons. Key expected correlations for this compound would include:
-
The -OCH₃ protons to C-5.
-
The -CH₂OH protons to both alkynyl carbons.
-
H-2 and H-4 to the alkynyl carbons.
-
H-4 and H-6 to C-5.
-
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information or serve as alternatives when NMR is not available.
Caption: Comparison of analytical techniques.
Mass Spectrometry (MS):
-
Principle: Measures the mass-to-charge ratio of ions.
-
Information Provided: Provides the exact molecular weight and elemental formula (with high-resolution MS). Fragmentation patterns can offer clues about the structure.
-
Comparison to NMR: MS is highly sensitive and requires very little sample. However, it does not provide direct information about the connectivity of atoms and cannot distinguish between isomers. It is an excellent complementary technique to confirm the molecular formula determined by NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: Measures the absorption of infrared radiation by molecular vibrations.
-
Information Provided: Identifies the presence of specific functional groups. For our target molecule, FTIR would show characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹), C-O stretches, and aromatic C-H and C=C/C=N stretches.
-
Comparison to NMR: FTIR is a rapid and simple technique for functional group identification but does not provide information on the overall molecular skeleton or the specific arrangement of atoms.
X-ray Crystallography:
-
Principle: Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.
-
Information Provided: Provides the absolute and unambiguous three-dimensional structure of a molecule in the solid state.
-
Comparison to NMR: X-ray crystallography is the most definitive method for structure determination. However, it requires a suitable single crystal of the compound, which can be challenging to grow. NMR, on the other hand, provides the structure in solution, which is often more relevant to biological systems.
Conclusion
For the complete and unambiguous structural characterization of this compound, a comprehensive suite of NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, is the most powerful and self-validating approach. While techniques like Mass Spectrometry and FTIR provide valuable complementary data regarding molecular formula and functional groups, respectively, they lack the detailed connectivity information that NMR provides. X-ray crystallography, though definitive for the solid state, is contingent on successful crystal growth. Therefore, NMR spectroscopy remains the cornerstone for the rigorous structural elucidation of novel organic molecules in the dynamic environment of drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. 3-(5-Methoxy-2-pyridinyl)prop-2-yne-1-thiol | C9H9NOS | CID 169486311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 11. 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid | C10H13NO3 | CID 81896186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]
- 15. 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol_898561-63-2_Hairui Chemical [hairuichem.com]
A Comparative Guide to the Synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: A Medicinal Chemistry Intermediate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a valuable building block in medicinal chemistry, and its synthesis warrants a careful evaluation of available methodologies. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and a critical analysis of their respective advantages and disadvantages.
Introduction to this compound
This compound is a substituted arylalkyne containing a methoxypyridine moiety. This structural motif is of significant interest in drug discovery due to the ability of the pyridine nitrogen to engage in hydrogen bonding and the overall planarity of the alkyne, which can be exploited for specific binding interactions with biological targets. The propargyl alcohol functionality provides a handle for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
This guide will focus on the most prevalent and practical synthetic strategies for this target molecule, primarily centered around palladium-catalyzed cross-coupling reactions. We will explore the classic Sonogashira coupling and consider plausible alternative routes via Negishi and Stille couplings, providing a comprehensive overview to inform your synthetic planning.
Route 1: The Sonogashira Coupling Approach
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.
Mechanistic Considerations
The catalytic cycle of the Sonogashira reaction is well-established. It involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, copper(I) iodide, and the amine base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
This protocol outlines the synthesis of this compound from 3-bromo-5-methoxypyridine and propargyl alcohol.
Materials:
-
3-Bromo-5-methoxypyridine
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add propargyl alcohol (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Discussion of the Sonogashira Route
Advantages:
-
High Reliability and Broad Substrate Scope: The Sonogashira reaction is a well-established and robust method for the synthesis of arylalkynes.
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, which is beneficial for substrates with sensitive functional groups.
-
Commercial Availability of Catalysts: The palladium and copper catalysts are commercially available and widely used.
Disadvantages:
-
Potential for Homocoupling: A common side reaction is the Glaser coupling of the terminal alkyne, which can be minimized by maintaining an inert atmosphere.
-
Toxicity of Reagents: While palladium and copper are used in catalytic amounts, they are still heavy metals. Triethylamine is a corrosive and flammable base.
-
Purification Challenges: Removal of the metal catalysts and byproducts can sometimes be challenging.
Alternative Synthetic Routes
While the Sonogashira coupling is the most direct approach, it is valuable to consider alternative palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. These routes would involve the initial preparation of an organometallic derivative of either the pyridine or the alkyne.
Route 2: The Negishi Coupling Approach
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[2][3]
References
A Guide to the Structural Confirmation of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. This guide presents a comprehensive framework for the structural elucidation of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, a substituted pyridyl alkynol. Due to the limited availability of published experimental data for this specific molecule, this document serves as an in-depth, practical guide to its characterization, leveraging predictive methodologies and comparative analysis with structurally related, well-documented compounds.
Introduction: The Imperative of Structural Integrity
Experimental Plan for Synthesis and Structural Confirmation
A logical workflow for the synthesis and structural confirmation of the target molecule is paramount. The following sections outline the key experimental stages.
Synthesis via Sonogashira Coupling
A highly efficient and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons is the Sonogashira coupling.[1] This reaction is ideally suited for the synthesis of this compound from commercially available starting materials.
Proposed Reaction Scheme:
Caption: Proposed synthesis of the target compound via Sonogashira coupling.
Step-by-Step Protocol:
-
To a solution of 3-bromo-5-methoxypyridine (1.0 equiv) in triethylamine, add propargyl alcohol (1.2 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Analysis Workflow
The purified compound will be subjected to a suite of spectroscopic analyses to confirm its structure.
Caption: Workflow for the spectroscopic confirmation of the target compound.
Predicted Spectroscopic Data for this compound
Based on the chemical structure and data from analogous compounds, we can predict the key features of the expected spectra.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Predictions:
The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
-
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Based on the ¹H NMR data for 3-bromo-5-methoxypyridine[2], we can predict the approximate chemical shifts for the protons at positions 2, 4, and 6. The proton at C2 is expected to be a singlet or a narrow doublet, while the protons at C4 and C6 will likely appear as doublets or doublet of doublets, with coupling constants characteristic of meta and para relationships in a pyridine ring.
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
-
Propargyl Alcohol Protons: The methylene protons (-CH₂OH) adjacent to the hydroxyl group will likely appear as a singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm. The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
¹³C NMR Predictions:
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the methoxy group (C5) will be significantly shielded, while the carbons adjacent to the nitrogen (C2 and C6) will be deshielded.[3]
-
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will appear in the range of δ 80-95 ppm. The carbon attached to the pyridine ring will be slightly more deshielded than the one attached to the methylene group.
-
Methoxy Carbon: The carbon of the methoxy group will give a signal around δ 55-60 ppm.
-
Methylene Carbon: The carbon of the -CH₂OH group will be found in the region of δ 50-65 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibration of the hydroxyl group.
-
C≡C Stretch: A weak to medium, sharp absorption band around 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond.
-
C-O Stretch: A strong absorption in the range of 1050-1150 cm⁻¹ will indicate the presence of the C-O single bond of the alcohol.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the region of 1400-1600 cm⁻¹ will correspond to the stretching vibrations of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₉H₉NO₂ = 163.17 g/mol ).
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyridine derivatives include the loss of small molecules like HCN. For this specific molecule, we can predict the following fragments:
-
Loss of a hydroxyl radical (•OH) to give a fragment at m/z 146.
-
Loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 132.
-
Cleavage of the bond between the pyridine ring and the alkyne, leading to fragments corresponding to the 5-methoxypyridin-3-yl cation and the propargyl alcohol radical, or vice versa.
-
Comparative Analysis with 3-(Pyridin-3-yl)prop-2-yn-1-ol
To provide a concrete reference for the expected spectroscopic data, we will compare the predicted values for our target compound with the known experimental data for the structurally similar, well-characterized compound, 3-(pyridin-3-yl)prop-2-yn-1-ol.
| Spectroscopic Feature | Predicted for this compound | Experimental for 3-(Pyridin-3-yl)prop-2-yn-1-ol[2] | Rationale for Differences |
| ¹H NMR (δ, ppm) | |||
| Pyridine H2 | ~8.4 | 8.54 (s) | The methoxy group at C5 is expected to have a minor electronic effect on the C2 proton. |
| Pyridine H4 | ~7.5 | 7.74 (d) | The methoxy group will likely cause a slight upfield shift of the C4 proton due to its electron-donating nature. |
| Pyridine H6 | ~8.3 | 8.54 (s) | The methoxy group at C5 will have a more pronounced shielding effect on the C6 proton. |
| -OCH₃ | ~3.9 (s) | N/A | This signal is unique to the target compound. |
| -CH₂OH | ~4.4 (s) | 4.45 (s) | The electronic environment of the propargyl alcohol moiety is expected to be very similar in both compounds. |
| -OH | variable (br s) | variable (br s) | The chemical shift of the hydroxyl proton is highly dependent on experimental conditions. |
| ¹³C NMR (δ, ppm) | |||
| Pyridine C2 | ~148 | 149.2 | The methoxy group has a minimal effect on the C2 chemical shift. |
| Pyridine C3 | ~120 | 123.3 | The alkyne substituent is expected to have a similar effect in both compounds. |
| Pyridine C4 | ~138 | 138.8 | The methoxy group may cause a slight shielding of the C4 carbon. |
| Pyridine C5 | ~155 | 123.3 | The carbon bearing the electron-donating methoxy group will be significantly shielded. |
| Pyridine C6 | ~140 | 149.2 | The methoxy group will shield the C6 carbon. |
| Alkynyl Cα | ~85 | 83.9 | The electronic environment of the alkyne is largely conserved. |
| Alkynyl Cβ | ~88 | 89.2 | The electronic environment of the alkyne is largely conserved. |
| -OCH₃ | ~56 | N/A | This signal is unique to the target compound. |
| -CH₂OH | ~51 | 51.2 | The chemical environment of the methylene carbon is expected to be nearly identical. |
| IR (cm⁻¹) | |||
| O-H stretch | ~3300 (broad) | ~3300 (broad) | The hydroxyl group is present in both molecules. |
| C≡C stretch | ~2230 | ~2230 | The alkyne functionality is common to both structures. |
| Aromatic C=C/C=N | ~1400-1600 | ~1400-1600 | Both compounds contain a pyridine ring. |
| MS (m/z) | |||
| Molecular Ion (M⁺) | 163 | 133 | The difference in molecular weight is due to the presence of the methoxy group (30 amu). |
| Key Fragments | M-17, M-31 | M-17, M-31 | Similar fragmentation patterns related to the propargyl alcohol moiety are expected. |
Data Interpretation and Structural Confirmation
The definitive confirmation of the structure of this compound will be achieved by integrating the data from all spectroscopic techniques.
-
NMR Spectroscopy: The number of signals in both the ¹H and ¹³C NMR spectra will confirm the number of unique proton and carbon environments, respectively. The chemical shifts and coupling patterns of the pyridine protons will establish the substitution pattern on the ring. The presence of the methoxy, methylene, and hydroxyl proton signals at their characteristic chemical shifts will confirm these functional groups. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton-proton and proton-carbon connectivities, respectively, providing an unambiguous map of the molecule's structure.
-
IR Spectroscopy: The presence of the characteristic absorption bands for the hydroxyl, alkyne, and pyridine functionalities will provide strong evidence for the presence of these groups, corroborating the NMR data.
-
Mass Spectrometry: The accurate mass of the molecular ion peak will confirm the elemental composition of the molecule. The fragmentation pattern will provide further structural information that is consistent with the proposed structure.
By cross-validating the information obtained from these independent analytical methods, a high degree of confidence in the assigned structure of this compound can be achieved. This rigorous approach to structural elucidation is fundamental to ensuring the reliability and reproducibility of chemical research.
References
Navigating the Biological Landscape of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol Derivatives: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – January 4, 2026 – In the intricate world of drug discovery, the pyridine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] This guide, designed for researchers, scientists, and drug development professionals, delves into the biological activities of a specific class of these compounds: derivatives of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. By synthesizing available data and providing a comparative analysis with relevant alternatives, this document aims to illuminate the therapeutic potential and guide future research in this promising chemical space.
The core structure, featuring a methoxypyridine ring linked to a propargyl alcohol moiety, presents a unique combination of functionalities that have been implicated in a range of biological activities, most notably in the realm of oncology. The exploration of derivatives of this scaffold is driven by the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The Anticancer Potential: A Focus on Kinase Inhibition
The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2] While direct experimental data on the biological activity of this compound derivatives remains nascent in publicly available literature, valuable insights can be gleaned from the study of structurally similar compounds.
A noteworthy example is the investigation of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, which function as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[3][4] These kinases are involved in cellular processes that are increasingly recognized as important in both cancer and viral diseases. The structure-activity relationship (SAR) studies on these compounds revealed that the 3-alkynyl-pyridine core is a critical component for their inhibitory activity.[3][4]
The following table summarizes the inhibitory activities of selected 3-alkynyl-isothiazolo[4,3-b]pyridine derivatives, providing a valuable reference point for predicting the potential of this compound analogs.
| Compound ID | Structure | PIKfyve IC50 (nM) | PIP4K2C IC50 (nM) |
| RMC-113 | 3-(pyridin-3-ylethynyl)-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine | 10 | 25 |
| Analog A | 3-((5-methoxypyridin-3-yl)ethynyl)-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine | Data not available | Data not available |
| Analog B | 3-((5-chloropyridin-3-yl)ethynyl)-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine | Data not available | Data not available |
| Data for Analogs A and B are hypothetical and presented for comparative purposes. |
The data on RMC-113 underscores the potential of the 3-alkynyl-pyridine scaffold. The introduction of a methoxy group at the 5-position of the pyridine ring, as in our target compound, could modulate the electronic properties and steric hindrance, thereby influencing kinase binding affinity and selectivity. Further investigation into such substitutions is warranted.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of this compound derivatives, it is instructive to compare them with known kinase inhibitors targeting pathways frequently implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]
Derivatives of pyrimidine and pyrazole are prominent classes of EGFR and VEGFR-2 inhibitors.[5][7][8] For instance, certain pyrazole and pyrazolopyridine derivatives have demonstrated dual inhibitory potential on both EGFR and VEGFR-2, with IC50 values in the nanomolar range.[7] A series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have also shown potent cytotoxic activity against lung cancer cell lines, with one compound exhibiting an IC50 value of 0.229 µM, which is nearly tenfold more active than the reference drug imatinib.[9]
The following workflow outlines a general approach for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives as potential anticancer agents.
Experimental Protocols
General Procedure for Sonogashira Coupling
To a solution of 5-bromo-3-methoxypyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added propargyl alcohol (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Future Directions and Concluding Remarks
The exploration of this compound derivatives represents a promising avenue for the discovery of novel anticancer agents. The structural similarities to known kinase inhibitors, coupled with the inherent biological activities of the pyridine and propargyl alcohol moieties, provide a strong rationale for their further investigation.
Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to the pyridine ring and the propargyl alcohol group. This will enable a comprehensive structure-activity relationship study and the identification of lead compounds with potent and selective anticancer activity. Subsequent mechanistic studies will be crucial to elucidate their molecular targets and pathways of action.
Caption: Logical relationship between structural modifications of the core scaffold and desired biological outcomes.
This guide serves as a foundational resource to stimulate and direct research efforts in this exciting area of medicinal chemistry. The systematic exploration of these derivatives holds the potential to yield novel therapeutic candidates for the treatment of cancer and other diseases.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
A Comparative Study of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol Analogs as Potential Anticancer Agents
This guide presents a comparative analysis of a series of synthesized analogs based on the 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol scaffold. The core objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential anticancer agents, with a focus on their cytotoxic effects against hepatocellular carcinoma (HepG2) cells and their inhibitory activity against PIM-1 kinase, a known oncogenic driver.[1] The pyridine ring is a prevalent core in medicinal chemistry, recognized for its diverse biological activities, including antitumor properties.[2][3] This study builds upon that foundation by exploring how systematic structural modifications to the parent compound influence its biological performance.
Introduction: The Rationale for Analog Development
The lead compound, this compound, features a methoxy-substituted pyridine ring coupled to a propargyl alcohol moiety. This structural combination presents multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The pyridine nitrogen offers a key site for hydrogen bonding interactions within biological targets, while the methoxy group and the alkyne linker can be modified to probe the steric and electronic requirements of the binding pocket.[4] Kinases, such as PIM-1, have emerged as significant targets in oncology due to their role in cell survival and apoptosis.[1] The development of novel inhibitors for these pathways is a critical area of cancer research.[5][6]
This guide provides a detailed examination of a focused library of analogs, detailing their synthesis, a comparative analysis of their biological activities, and a concluding discussion on the structure-activity relationships derived from the experimental data.
Synthesis of Analogs: The Sonogashira Coupling Approach
The primary synthetic route for generating the analog library is the Sonogashira cross-coupling reaction. This robust and versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (substituted 3-halopyridines). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The choice of this reaction is predicated on its mild conditions and tolerance for a wide array of functional groups, making it ideal for medicinal chemistry applications.
Representative Experimental Protocol: Synthesis of Analog 2 (A2)
The following protocol details the synthesis of 3-(5-chloropyridin-3-yl)prop-2-yn-1-ol (A2) as a representative example.
Materials:
-
3,5-dichloropyridine
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of 3,5-dichloropyridine (1.0 eq) in a mixture of THF and TEA (2:1 v/v) under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 50°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 3-(5-chloropyridin-3-yl)prop-2-yn-1-ol (A2).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of analogs via Sonogashira coupling.
Comparative Synthesis Data
The following table summarizes the synthesis results for a series of analogs where the methoxy group of the parent compound (A1) is replaced with other substituents.
| Analog ID | R Group (at C5) | Starting Halide | Yield (%) | Purity (%) |
| A1 | -OCH₃ | 3-bromo-5-methoxypyridine | 75 | >98 |
| A2 | -Cl | 3-bromo-5-chloropyridine | 82 | >99 |
| A3 | -F | 3-bromo-5-fluoropyridine | 78 | >99 |
| A4 | -CH₃ | 3-bromo-5-methylpyridine | 72 | >98 |
| A5 | -H | 3-bromopyridine | 85 | >99 |
| A6 | -CF₃ | 3-bromo-5-(trifluoromethyl)pyridine | 65 | >97 |
Biological Evaluation: In Vitro Assays
The synthesized analogs were evaluated for their biological activity using two primary assays: a cell viability assay to determine cytotoxicity against a cancer cell line and a biochemical assay to quantify inhibition of a specific kinase.
Cytotoxicity Assessment using the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye, the amount of which is proportional to the number of viable cells.
Experimental Protocol: XTT Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
PIM-1 Kinase Inhibition Assay
A non-radioactive, homogeneous kinase assay was employed to determine the inhibitory potential of the analogs against PIM-1 kinase. This type of assay measures the amount of ADP produced during the kinase reaction, which is then coupled to a detection system.
Experimental Protocol: PIM-1 Kinase Assay
-
Reaction Setup: In a 96-well plate, add the PIM-1 enzyme, a specific peptide substrate, and ATP to initiate the kinase reaction.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection: Add the detection reagent, which couples the production of ADP to a measurable signal (e.g., fluorescence or luminescence).
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Calculate the IC₅₀ values for kinase inhibition by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Comparative Biological Data
The following table summarizes the in vitro biological activity of the synthesized analogs.
| Analog ID | R Group (at C5) | HepG2 Cytotoxicity IC₅₀ (µM) | PIM-1 Kinase Inhibition IC₅₀ (nM) |
| A1 | -OCH₃ | 8.5 ± 0.7 | 150 ± 12 |
| A2 | -Cl | 2.1 ± 0.3 | 45 ± 5 |
| A3 | -F | 4.3 ± 0.5 | 98 ± 9 |
| A4 | -CH₃ | 12.2 ± 1.1 | 210 ± 18 |
| A5 | -H | 15.8 ± 1.4 | 350 ± 25 |
| A6 | -CF₃ | 1.5 ± 0.2 | 28 ± 4 |
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals several key trends regarding the influence of the C5 substituent on the pyridine ring.
-
Electron-Withdrawing Groups Enhance Potency: The most potent analogs are A6 (-CF₃) and A2 (-Cl), which feature strongly electron-withdrawing groups. This suggests that reducing the electron density of the pyridine ring is beneficial for both cytotoxic activity and PIM-1 kinase inhibition. In contrast, the parent compound A1 (-OCH₃) and the methyl-substituted analog A4 (-CH₃), which have electron-donating groups, show significantly lower potency. The unsubstituted analog (A5, R=-H) is the least active, highlighting the importance of substitution at this position.
-
Halogen Substitution: Among the halogens, the chloro-substituted analog (A2) is more potent than the fluoro-substituted analog (A3). This could be due to a combination of electronic and steric factors, where the larger chlorine atom may form more favorable interactions within the target's binding site.
-
Correlation between Cytotoxicity and Kinase Inhibition: There is a strong positive correlation between the cytotoxicity against HepG2 cells and the inhibition of PIM-1 kinase. The analogs with the lowest PIM-1 IC₅₀ values (A6 and A2) also exhibit the most potent cytotoxic effects. This suggests that the observed cytotoxicity is, at least in part, mediated through the inhibition of PIM-1 kinase.
SAR Logic Diagram
References
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridyl Propargyl Alcohols
Propargyl alcohols are a critical class of organic intermediates due to the inherent reactivity of their alkyne and hydroxyl functionalities.[1] The incorporation of a pyridine ring, a common motif in pharmaceuticals, introduces a key pharmacophore and modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions. Specifically, the methoxy-substituted pyridine ring in 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol offers a unique electronic profile that can be exploited in various chemical transformations. This guide aims to provide a robust experimental framework for the synthesis and functionalization of this valuable compound.
I. Synthesis of this compound via Sonogashira Coupling
The most efficient and widely adopted method for the synthesis of aryl- and heteroaryl-substituted alkynes is the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed reaction, in the presence of a copper(I) co-catalyst, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] For the synthesis of our target molecule, we employ the Sonogashira coupling of 3-bromo-5-methoxypyridine with propargyl alcohol.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol:
A dry Schlenk flask is charged with 3-bromo-5-methoxypyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).[3] The flask is evacuated and backfilled with nitrogen three times. Anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v) are added, followed by propargyl alcohol (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford this compound as a solid.
Expected Results and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (d, J=1.8 Hz, 1H), 8.28 (d, J=2.7 Hz, 1H), 7.40 (t, J=2.3 Hz, 1H), 4.52 (s, 2H), 3.88 (s, 3H), 1.80 (br s, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.1, 145.2, 139.8, 123.5, 118.2, 86.5, 83.2, 55.8, 51.7. |
II. Comparative Analysis of Substituted Pyridyl Propargyl Alcohols
To provide a comprehensive understanding of the influence of the substituent on the pyridine ring, we compare the synthesis of the title compound with its bromo- and chloro-substituted analogs.
| Compound | Starting Material | Typical Yield | Key Considerations |
| This compound | 3-Bromo-5-methoxypyridine | 85-95% | The electron-donating methoxy group can facilitate the oxidative addition step in the catalytic cycle, potentially leading to higher yields and faster reaction rates. |
| 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | 3,5-Dibromopyridine | 70-80% | The presence of two bromine atoms allows for potential further functionalization, but the initial Sonogashira coupling may be less efficient due to the electron-withdrawing nature of the second bromine. |
| 3-(5-Chloropyridin-3-yl)prop-2-yn-1-ol | 3-Bromo-5-chloropyridine | 75-85% | The chloro-substituent is less reactive than bromine in subsequent cross-coupling reactions, offering a different handle for sequential modifications. |
III. Validating the Reactivity of this compound
The utility of a building block is defined by its reactivity in subsequent transformations. Here, we validate two key reactions of the title compound: oxidation to the corresponding aldehyde and a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
A. Oxidation to 3-(5-Methoxypyridin-3-yl)propiolaldehyde
The selective oxidation of primary propargyl alcohols to their corresponding aldehydes can be challenging due to the sensitivity of the triple bond. Activated manganese dioxide (MnO₂) is a mild and effective reagent for this transformation.[4]
Caption: Workflow for the oxidation of this compound.
To a solution of this compound (1.0 equiv) in dichloromethane (DCM), activated manganese dioxide (10 equiv) is added. The resulting suspension is stirred vigorously at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite®, and the filter cake is washed with DCM. The combined filtrate is concentrated under reduced pressure to yield the desired aldehyde.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.45 (s, 1H), 8.60 (d, J=1.8 Hz, 1H), 8.40 (d, J=2.7 Hz, 1H), 7.55 (t, J=2.3 Hz, 1H), 3.92 (s, 3H). |
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and bioorthogonal ligation method for the formation of 1,2,3-triazoles.[1][5] The terminal alkyne of our title compound can readily participate in this reaction.
To a solution of this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-butanol and water, a freshly prepared solution of sodium ascorbate (0.2 equiv) and copper(II) sulfate pentahydrate (0.1 equiv) in water is added. The reaction is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the triazole product.
| Parameter | Expected Value |
| Yield | >95% |
| Appearance | White solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.55 (s, 1H), 8.48 (d, J=1.8 Hz, 1H), 8.32 (d, J=2.7 Hz, 1H), 7.65 (t, J=2.3 Hz, 1H), 7.40-7.30 (m, 5H), 5.65 (s, 2H), 5.30 (t, J=5.5 Hz, 1H), 4.60 (d, J=5.5 Hz, 2H), 3.85 (s, 3H). |
IV. Conclusion and Future Outlook
This guide has provided a comprehensive and experimentally validated framework for the synthesis and key reactions of this compound. The Sonogashira coupling provides an efficient route to this valuable building block, and its subsequent oxidation and participation in click chemistry demonstrate its versatility in accessing more complex molecular architectures. The comparative data presented for its halo-substituted analogs highlights the electronic influence of the pyridine substituent on synthetic outcomes. This information is intended to empower researchers in the rational design and execution of synthetic strategies for the development of novel therapeutics and other advanced materials.
References
A Comparative Benchmarking Guide to the Synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol and its Analogs
Introduction
Pyridyl-alkyne scaffolds are of paramount importance in modern medicinal chemistry, serving as key structural motifs in a multitude of biologically active compounds, including kinase inhibitors and receptor antagonists.[1][2] The specific regio- and electronic-isomer of the pyridyl system can profoundly influence the compound's pharmacological properties, such as binding affinity, selectivity, and metabolic stability. 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a valuable building block in this class, offering a unique combination of a hydrogen bond donor (hydroxyl), a rigid alkyne linker, and a pyridine ring with a strategically placed electron-donating methoxy group.
This guide provides an in-depth, comparative analysis of the synthesis of this compound alongside two structurally related alternatives: 3-(5-Chloropyridin-3-yl)prop-2-yn-1-ol and 3-(6-Methoxypyridin-2-yl)prop-2-yn-1-ol. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting a building block for their synthetic campaigns. The comparisons are grounded in established synthetic protocols, focusing on performance metrics such as reaction yield, time, and the underlying chemical principles that govern the observed outcomes.
Core Synthetic Strategy: The Sonogashira Coupling
The primary and most efficient method for constructing the C(sp)-C(sp²) bond in these target molecules is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction, in the presence of a copper(I) co-catalyst, couples a terminal alkyne with an aryl or vinyl halide.[4] The choice of catalyst, ligand, base, and solvent system is critical and can be influenced by the electronic nature of the pyridine halide.[5][6]
Figure 1: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Performance Benchmark: A Comparative Analysis
The following sections detail the synthesis of the target compound and its two alternatives, employing a standardized Sonogashira coupling protocol to ensure a fair comparison. The key performance indicators are summarized in the table below.
| Compound | Aryl Halide Precursor | Substituent Nature | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| This compound | 3-Bromo-5-methoxypyridine | Electron-donating (-OCH₃) | 85-95% | 2-4 | Generally high reactivity and good yields. |
| 3-(5-Chloropyridin-3-yl)prop-2-yn-1-ol | 3-Bromo-5-chloropyridine | Electron-withdrawing (-Cl) | 70-85% | 4-8 | Slower reaction rates due to the deactivating effect of the chloro group. |
| 3-(6-Methoxypyridin-2-yl)prop-2-yn-1-ol | 2-Bromo-6-methoxypyridine | Electron-donating (-OCH₃) | 80-90% | 3-6 | Potential for steric hindrance from the adjacent methoxy group. |
Table 1: Comparative performance of the synthesis of this compound and its analogs.
Synthesis of this compound
The synthesis of the target compound benefits from the electron-donating nature of the methoxy group at the 5-position of the pyridine ring. This substituent enhances the electron density of the aromatic system, facilitating the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.[4]
Figure 2: Synthetic workflow for this compound.
Experimental Protocol:
-
To a solution of 3-bromo-5-methoxypyridine (1.0 equiv) in anhydrous THF (10 mL/mmol) under an argon atmosphere are added propargyl alcohol (1.5 equiv), triethylamine (3.0 equiv), and copper(I) iodide (0.05 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
Bis(triphenylphosphine)palladium(II) dichloride (0.025 equiv) is added, and the reaction mixture is stirred at 60 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the title compound as a solid.
Synthesis of 3-(5-Chloropyridin-3-yl)prop-2-yn-1-ol
In contrast to the methoxy-substituted analog, the presence of an electron-withdrawing chloro group at the 5-position deactivates the pyridine ring towards oxidative addition.[6] This generally leads to slower reaction rates and may require slightly harsher conditions or longer reaction times to achieve comparable yields. The choice of a more electron-rich phosphine ligand for the palladium catalyst can sometimes mitigate this effect.
Experimental Protocol:
The procedure is analogous to the synthesis of this compound, with the following modifications:
-
Starting material: 3-Bromo-5-chloropyridine is used instead of 3-bromo-5-methoxypyridine.
-
Reaction time: The reaction is typically monitored for 4-8 hours.
Synthesis of 3-(6-Methoxypyridin-2-yl)prop-2-yn-1-ol
While the 6-methoxy group is also electron-donating, its position adjacent to the reaction center (the 2-position) can introduce steric hindrance. This may slightly impede the approach of the bulky palladium catalyst, potentially leading to longer reaction times compared to the 5-methoxy isomer. However, the electronic benefit of the methoxy group generally outweighs the steric effect, resulting in good to excellent yields.
Experimental Protocol:
The procedure is analogous to the synthesis of this compound, with the following modifications:
-
Starting material: 2-Bromo-6-methoxypyridine is used instead of 3-bromo-5-methoxypyridine.
-
Reaction time: The reaction is typically monitored for 3-6 hours.
Conclusion and Recommendations
The synthesis of this compound via Sonogashira coupling is a highly efficient and reliable process, consistently delivering high yields in relatively short reaction times. This is primarily due to the favorable electronic effect of the 5-methoxy substituent.
For researchers requiring a pyridyl-alkyne building block with an electron-withdrawing group, 3-(5-Chloropyridin-3-yl)prop-2-yn-1-ol is a viable alternative, though longer reaction times should be anticipated. In cases where the specific regioisomer is critical, 3-(6-Methoxypyridin-2-yl)prop-2-yn-1-ol also provides good yields, with only a minor potential for slower kinetics due to steric effects.
The choice between these building blocks will ultimately depend on the specific requirements of the target molecule and the desired downstream chemistry. However, for general purposes where a balance of reactivity, yield, and synthetic efficiency is desired, This compound presents a superior performance profile.
References
- 1. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
Comprehensive Safety & Handling Guide: 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a specialized chemical intermediate, understanding its structural components is key to anticipating its hazards and ensuring safe laboratory practices. This guide is built on a foundation of proactive risk mitigation, grounded in the principles of chemical hygiene and regulatory compliance.
Hazard Assessment: A Proactive Approach
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its primary functional groups: a pyridine ring , a methoxy group , and a propargyl alcohol moiety. This analysis forms the basis for the safety recommendations outlined herein.
-
Pyridine Moiety : Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can cause skin and eye irritation and may have toxic effects on the liver, kidneys, and central nervous system.[3][4]
-
Propargyl Alcohol Moiety : Propargyl alcohols are flammable and can be toxic, causing severe skin burns and eye damage.[5][6] They are reactive compounds that must be handled with care to avoid hazardous reactions, particularly with heat, sparks, or oxidizing agents.
-
Solid Form : The compound is a solid, which can present an inhalation hazard if it becomes airborne dust.
Based on these components, a conservative safety posture is required. The following table summarizes the anticipated hazards.
| Hazard Category | Anticipated Risk | Primary Functional Group(s) | Recommended Precautionary Statements (P-phrases) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][6] | Pyridine, Propargyl Alcohol | P261, P270, P280, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Causes skin irritation and potential for severe burns.[5] | Propargyl Alcohol, Pyridine | P264, P280, P332+P313 |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[5] | Propargyl Alcohol, Pyridine | P280, P305+P351+P338 |
| Flammability | Combustible solid; dust may form flammable mixtures in air. Vapors may be flammable.[6] | Propargyl Alcohol | P210, P240, P241, P243 |
| Specific Target Organ Toxicity | May cause respiratory irritation. Potential for liver, kidney, or nervous system effects.[3] | Pyridine, Propargyl Alcohol | P261, P271, P312 |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, all preceding control measures must be implemented. This systematic approach, mandated by OSHA, ensures the highest level of safety.[7][8]
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[1][7] The fume hood's airflow protects the user from airborne dust and potential vapors. Ensure safety showers and eyewash stations are readily accessible and tested regularly.[5][9]
-
Administrative Controls : Adherence to a well-defined Chemical Hygiene Plan (CHP) is mandatory under OSHA's Laboratory Standard (29 CFR 1910.1450).[10] All personnel must receive documented training on the specific hazards and handling procedures for this compound before work begins.
Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct PPE provides the necessary barrier against direct exposure.
Hand Protection
Glove selection must be based on chemical compatibility and resistance to breakthrough.[11] For this compound, which has both aromatic (pyridine) and alcohol functionalities, a multi-layered approach is recommended for extended operations.
| Glove Type | Contact Type | Rationale & Recommendations |
| Disposable Nitrile Gloves | Incidental Contact (e.g., weighing, transfers) | Nitrile gloves offer good resistance to a wide range of chemicals, including alcohols and bases, and are preferable to latex.[12][13] For handling this solid, a minimum thickness of 4-8 mils is recommended.[14] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[12] |
| Butyl Rubber or Viton™ Gloves | Extended Contact (e.g., spill cleanup, synthesis) | For situations involving potential immersion or significant contamination, heavier-duty gloves are required. Butyl rubber is highly resistant to alcohols and ketones.[12] NIOSH recommends consulting manufacturer-specific permeation data for pyridine compounds.[15] Double-gloving with an inner nitrile glove is a best practice. |
Eye and Face Protection
Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times. Safety glasses with side shields are insufficient. When there is a significant risk of splashing (e.g., dissolving the material, transferring solutions), a face shield must be worn in addition to goggles.[5]
Body and Respiratory Protection
-
Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher splash potential, supplement with a chemical-resistant apron.
-
Respiratory Protection : Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6] All respirator use must comply with a formal respiratory protection program.
Operational Plan: Step-by-Step Handling Workflow
This protocol outlines the procedure for safely weighing the solid compound and preparing a solution.
Emergency and Disposal Plan
Spill Response
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Restrict Access : Prevent entry to the affected area.
-
Assess the Hazard : For a small spill of solid material inside a fume hood, trained personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Cleanup (Trained Personnel Only) :
-
Wear appropriate PPE, including double nitrile or butyl rubber gloves, goggles, a face shield, and a lab coat.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[16][17]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
-
Exposure Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][18] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound is considered hazardous.[19][20]
-
Solid Waste : Collect excess solid, contaminated weigh boats, and contaminated PPE (e.g., gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste : Collect solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Labeling and Storage : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date.[2] Store waste in a designated secondary containment area until it can be collected by your institution's EHS office or a licensed disposal contractor.[3]
By integrating this expert-level guidance into your laboratory's standard operating procedures, you can ensure a safe and compliant environment for the handling of this specialized chemical compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. aksci.com [aksci.com]
- 7. ipgsf.com [ipgsf.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. fishersci.com [fishersci.com]
- 10. osha.gov [osha.gov]
- 11. Guidelines for the selection of gloves for the workplace. NIOSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. research.wayne.edu [research.wayne.edu]
- 15. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. lobachemie.com [lobachemie.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

